6-Bromo-8-methylquinoline hydrochloride
Description
BenchChem offers high-quality 6-Bromo-8-methylquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-8-methylquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-bromo-8-methylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c1-7-5-9(11)6-8-3-2-4-12-10(7)8;/h2-6H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIILIZHVRUWNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682444 | |
| Record name | 6-Bromo-8-methylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-18-1 | |
| Record name | Quinoline, 6-bromo-8-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-8-methylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of the 6-Bromo-8-methylquinoline Scaffold
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-8-methylquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its rigid, planar structure and the presence of a basic nitrogen atom make it an exceptional scaffold for interacting with biological targets. The strategic functionalization of this core is paramount in drug discovery for fine-tuning physicochemical properties and biological activity.
This guide focuses on a particularly valuable derivative: 6-Bromo-8-methylquinoline, specifically in its hydrochloride salt form. The introduction of a bromine atom at the 6-position and a methyl group at the 8-position creates a unique electronic and steric profile. The bromine atom serves as a crucial synthetic handle for further molecular elaboration via cross-coupling reactions, while the methyl group can influence binding affinity and metabolic stability. Conversion to the hydrochloride salt is a common and critical step in drug development, often employed to enhance aqueous solubility, improve crystallinity, and increase the stability of the parent compound, thereby facilitating its handling and formulation.
This document provides a comprehensive overview of the chemical properties, synthesis, characterization, reactivity, and potential applications of 6-Bromo-8-methylquinoline hydrochloride, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the quinoline ring. This conversion significantly impacts the compound's physical properties, most notably its solubility.
Formation of the Hydrochloride Salt
Caption: Synthetic workflow from aniline precursor to the final hydrochloride salt.
Protocol 2.1: Synthesis of 6-Bromo-8-methylquinoline (Skraup Synthesis Adaptation)
Causality: This protocol leverages the classic Skraup reaction, where concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. Glycerol is dehydrated to acrolein, which then undergoes a 1,4-addition with the aniline derivative. Subsequent cyclization and oxidation yield the quinoline ring.
-
Reaction Setup: In a fume hood, cautiously add 4-bromo-2-methylaniline (1.0 eq) to concentrated sulfuric acid (approx. 4.0 eq) in a flask equipped with a reflux condenser.
-
Addition of Reagents: Add a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide, use with extreme caution) and slowly add glycerol (approx. 3.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to approximately 130-140 °C. The reaction is exothermic and requires careful temperature control. Maintain heating for 3-4 hours.
-
Work-up: Allow the mixture to cool. Carefully pour it onto ice and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or toluene.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2.2: Formation of the Hydrochloride Salt
Causality: The lone pair of electrons on the sp²-hybridized quinoline nitrogen acts as a Brønsted-Lowry base, readily accepting a proton from hydrochloric acid. The resulting ionic salt has lower solubility in nonpolar organic solvents like diethyl ether, causing it to precipitate.
-
Dissolution: Dissolve the purified 6-Bromo-8-methylquinoline free base in anhydrous diethyl ether.
-
Acidification: Slowly add a solution of 2 M hydrochloric acid in diethyl ether dropwise to the stirred solution at room temperature.
-
Precipitation: A precipitate should form immediately upon addition of the acid. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to yield 6-Bromo-8-methylquinoline hydrochloride.
Spectroscopic Characterization (Predicted)
No direct experimental spectra for 6-Bromo-8-methylquinoline hydrochloride were found in the searched literature. However, based on the structure and data from analogous compounds like 6-bromoquinoline, a detailed prediction can be made. [3]
| Technique | Expected Observations and Rationale |
|---|---|
| ¹H NMR | - Aromatic Protons (7-9 ppm): Multiple signals (doublets, triplets, or doublets of doublets) corresponding to the protons on the quinoline ring. Protons on the pyridine ring (positions 2, 3, 4) will be deshielded compared to those on the benzene ring. Upon protonation to the hydrochloride salt, the protons closest to the nitrogen (especially at positions 2 and 7) are expected to shift significantly downfield due to the positive charge. - Methyl Protons (~2.5 ppm): A singlet corresponding to the three protons of the methyl group at the 8-position. |
| ¹³C NMR | - Aromatic Carbons (120-150 ppm): Multiple signals for the carbons of the quinoline ring. The carbon attached to the bromine (C6) will be influenced by halogen-induced shifts. - Methyl Carbon (~15-20 ppm): A single signal for the methyl carbon. |
| Mass Spec (EI) | - Molecular Ion (M⁺): For the free base, a characteristic pair of peaks at m/z 221 and 223 with an approximate 1:1 intensity ratio, which is the isotopic signature of a single bromine atom. [3] - Fragmentation: Expect loss of Br (M-79/81), H, and potentially the methyl group. |
| FT-IR | - Aromatic C-H Stretch: ~3050-3100 cm⁻¹ - C=N and C=C Stretches: 1500-1650 cm⁻¹ (characteristic of the quinoline ring) - N-H Stretch (for HCl salt): A broad band in the 2400-3200 cm⁻¹ region, indicative of the protonated amine salt. - C-Br Stretch: ~500-650 cm⁻¹ in the fingerprint region. |
Chemical Reactivity and Synthetic Utility
The true synthetic value of 6-Bromo-8-methylquinoline lies in its dual reactivity: the quinoline core and the versatile carbon-bromine bond.
Reactivity of the Quinoline Core
The quinoline ring system has a nuanced reactivity profile. The pyridine ring is generally electron-deficient and resistant to electrophilic substitution, while the benzene ring is more akin to a standard aromatic system, albeit influenced by the fused pyridine ring. The methyl group at C8 is a weak activating group, while the bromine at C6 is a deactivating but ortho-, para-directing group.
The C-Br Bond: A Gateway to Molecular Diversity
The most significant feature for a drug development professional is the aryl bromide at the 6-position. This site is primed for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. This modularity is essential for building libraries of compounds for structure-activity relationship (SAR) studies.
Key Cross-Coupling Reactions
Caption: Key palladium-catalyzed cross-coupling reactions at the C6-Br position.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or heteroaryl moieties. This is a workhorse reaction in medicinal chemistry for exploring SAR at this position.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can serve as bioisosteres or be further functionalized.
-
Buchwald-Hartwig Amination: Reaction with amines or alcohols to form C-N or C-O bonds, respectively, allowing for the introduction of a wide range of substituents that can modulate solubility and form hydrogen bonds with biological targets.
Potential Applications in Drug Discovery
While specific biological data for 6-Bromo-8-methylquinoline is not prevalent, the broader class of substituted quinolines has demonstrated significant potential in several therapeutic areas. [1][2][4]This compound is best viewed as a high-value intermediate or scaffold for building novel therapeutic agents.
-
Oncology: Many kinase inhibitors feature a quinoline core. The 6-bromo position allows for derivatization to target the solvent-exposed regions of ATP-binding pockets. [4]* Anti-Infectives: The quinolone scaffold is famous for its antibacterial activity (e.g., fluoroquinolones). Novel derivatives could be explored for activity against drug-resistant bacteria or other pathogens like fungi and parasites. [1]* Neuroscience: Derivatives of 8-hydroxyquinoline have been investigated for their metal-chelating properties in the context of neurodegenerative diseases. [2]While this compound lacks the 8-hydroxyl group, its core structure is relevant to CNS-targeted drug design.
-
PGF2α Inhibition: Related 6-bromo-3-methylquinoline analogues have been studied as inhibitors of Prostaglandin F2α, a target for preventing preterm birth, highlighting the potential for this scaffold in diverse therapeutic areas. [5]
Safety and Handling
Proper safety precautions are mandatory when handling 6-Bromo-8-methylquinoline and its hydrochloride salt.
-
Hazard Classification: The free base is classified as causing skin irritation (H315, Category 2), serious eye irritation (H319, Category 2), and may cause respiratory irritation (H335, Category 3). [6][7]The hydrochloride salt should be assumed to have a similar hazard profile.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [8][9]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [9]Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. [7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [7] * Inhalation: Remove the person to fresh air and keep comfortable for breathing. [7]* Storage: Store in a tightly closed container in a dry, well-ventilated place. [10]
-
References
-
PubChem. 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. [Link]
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
-
PubChem. 8-Bromo-6-methylquinoline. National Center for Biotechnology Information. [Link]
- BenchChem. (2025). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
- Fisher Scientific. (2025).
- Chemos GmbH & Co. KG. (Date not available).
-
SpectraBase. 8-Methylquinoline. [Link]
- MedChemExpress. (2025).
- ResearchGate. (2021). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry.
- Google Patents. (2018). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
- EvitaChem. (Date not available). Buy 8-Bromo-4-chloro-6-methylquinoline.
- BenchChem. (2025). Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals.
- ResearchGate. (2012). Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction.
- Sigma-Aldrich. (2024).
- D'Arcy, B. R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
-
PubChem. 6-Bromo-8-chloroquinoline. National Center for Biotechnology Information. [Link]
- PMC. (2019). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. 6-Bromo-8-methylquinoline | 178396-31-1 [sigmaaldrich.com]
Navigating the Spectral Landscape: An In-Depth Technical Guide to the NMR Spectral Data of 6-Bromo-8-methylquinoline Hydrochloride
For Immediate Release
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data of 6-bromo-8-methylquinoline hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra for this specific salt, this guide provides a robust, data-driven prediction and interpretation based on established principles of NMR spectroscopy and empirical data from closely related structural analogs. We will delve into the causal relationships between molecular structure, substituent effects, and the resulting NMR chemical shifts and coupling constants. Furthermore, this guide presents a self-validating, step-by-step protocol for the acquisition of high-quality NMR data for this class of compounds, ensuring researchers can confidently apply these methodologies in their own laboratories.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged structure in drug discovery and development, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The targeted substitution on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 6-Bromo-8-methylquinoline hydrochloride represents a key synthetic intermediate, where the bromine atom provides a handle for further functionalization via cross-coupling reactions, and the methyl group influences the steric and electronic properties of the molecule. The hydrochloride salt form is often employed to enhance solubility and stability.
A thorough understanding of the NMR spectral characteristics of 6-bromo-8-methylquinoline hydrochloride is paramount for unambiguous structural verification, purity assessment, and for monitoring its transformations in chemical reactions. This guide will provide the foundational knowledge for researchers working with this and structurally similar molecules.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables present the predicted ¹H and ¹³C NMR spectral data for 6-bromo-8-methylquinoline hydrochloride. These predictions are derived from a careful analysis of the known spectral data of quinoline, 6-bromoquinoline, 8-methylquinoline, and the isomeric 8-bromo-2-methylquinoline, coupled with an understanding of substituent and protonation effects.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 9.2 - 9.4 | dd | J = 5.0, 1.5 Hz |
| H-3 | 7.8 - 8.0 | dd | J = 8.5, 5.0 Hz |
| H-4 | 8.8 - 9.0 | dd | J = 8.5, 1.5 Hz |
| H-5 | 8.2 - 8.4 | d | J = 2.0 Hz |
| H-7 | 8.0 - 8.2 | d | J = 2.0 Hz |
| -CH₃ | 2.9 - 3.1 | s | - |
| N-H | 14.0 - 16.0 | br s | - |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 150 |
| C-3 | 124 - 126 |
| C-4 | 140 - 142 |
| C-4a | 130 - 132 |
| C-5 | 132 - 134 |
| C-6 | 120 - 122 |
| C-7 | 138 - 140 |
| C-8 | 135 - 137 |
| C-8a | 145 - 147 |
| -CH₃ | 18 - 20 |
In-Depth Spectral Interpretation: The "Why" Behind the Peaks
The predicted chemical shifts and coupling constants are a direct consequence of the unique electronic environment of each nucleus within the 6-bromo-8-methylquinoline hydrochloride molecule.
The Influence of the Quinoline Core and Protonation
The quinoline ring system is an aromatic heterocycle, and its protons and carbons resonate in the characteristic downfield region of the NMR spectrum. The nitrogen atom, being electronegative, withdraws electron density from the ring, particularly from the ortho and para positions (C-2, C-4, C-5, C-7, and C-8a). This deshielding effect results in a downfield shift of the attached protons and the carbon atoms themselves.
Upon formation of the hydrochloride salt, the nitrogen atom becomes protonated and positively charged. This significantly enhances its electron-withdrawing inductive effect, leading to a pronounced downfield shift of all protons and carbons in the heterocyclic ring, most notably H-2, H-4, and the adjacent carbons. The N-H proton itself is expected to be highly deshielded and may appear as a broad singlet at a very low field.
Substituent Effects: The Role of Bromine and Methyl Groups
-
The Bromo Group at C-6: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, which would deshield adjacent protons and carbons. However, it also possesses lone pairs of electrons that can participate in resonance, leading to an electron-donating mesomeric effect. For halogens, the inductive effect generally dominates, but the mesomeric effect can influence the ortho and para positions. The net effect of the bromine at C-6 will be a moderate downfield shift for H-5 and H-7.
-
The Methyl Group at C-8: The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation. This leads to a slight shielding (upfield shift) of the protons and carbons in its vicinity, particularly at the ortho (C-7, C-8a) and para (C-5) positions. The protons of the methyl group itself will appear as a singlet in the upfield region of the aromatic spectrum.
The interplay of these effects from the quinoline core, protonation, and the bromo and methyl substituents leads to the predicted spectral pattern. For instance, the chemical shift of H-7 is influenced by the deshielding effect of the protonated nitrogen and the bromine at C-6, as well as the shielding effect of the methyl group at C-8.
Coupling Constants: Elucidating Connectivity
The predicted coupling constants are based on the typical values observed in quinoline systems. The ortho coupling (³J) between adjacent protons is typically in the range of 8-9 Hz, while meta coupling (⁴J) is smaller, around 1-2 Hz. The para coupling (⁵J) is usually close to 0 Hz and often not resolved. These coupling patterns are crucial for definitively assigning the protons in the spectrum. For example, H-4 is expected to be a doublet of doublets due to its ortho coupling with H-3 and its meta coupling with H-2.
Experimental Protocol: A Self-Validating System for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for 6-bromo-8-methylquinoline hydrochloride, the following detailed protocol is recommended.
Sample Preparation
-
Material Purity: Ensure the 6-bromo-8-methylquinoline hydrochloride sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good starting points for hydrochloride salts. The choice of solvent can slightly influence chemical shifts.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Dissolution and Transfer: Carefully weigh the sample and dissolve it completely in the deuterated solvent. A brief period of vortexing or sonication may be required. Transfer the solution to a clean, dry NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often used as a secondary reference.
NMR Instrument Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion and resolution.
-
Tuning and Matching: Ensure the NMR probe is properly tuned to the frequencies of ¹H and ¹³C and matched to the impedance of the instrument.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-16 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.
-
Number of Scans: For a sample of sufficient concentration, 8-16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.
-
Spectral Width: Set a spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Visualizing the Molecular Structure and Workflow
To aid in the understanding of the NMR assignments and the experimental process, the following diagrams are provided.
Caption: Atom numbering scheme for 6-bromo-8-methylquinoline.
Caption: Experimental workflow for NMR analysis.
Conclusion: Empowering Research with Predictive Spectroscopy
While a definitive, published experimental NMR spectrum for 6-bromo-8-methylquinoline hydrochloride remains elusive, this technical guide provides a robust and scientifically grounded framework for its prediction and interpretation. By leveraging data from analogous structures and a deep understanding of fundamental NMR principles, researchers can confidently identify and characterize this important molecule. The detailed experimental protocol further empowers scientists to generate their own high-quality data, fostering reproducibility and advancing research in fields that rely on the versatile chemistry of substituted quinolines.
References
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
6-Bromo-8-methylquinoline Hydrochloride: A Technical Guide to Unlocking its Potential in Medicinal Chemistry
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide focuses on a specific, yet underexplored derivative, 6-Bromo-8-methylquinoline hydrochloride. While direct pharmacological data on this compound is sparse, its structural features suggest significant potential for development in several key therapeutic areas. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for investigating its potential applications. We will delve into the synthesis of this molecule, propose evidence-based hypotheses for its utility as an anticancer, antimicrobial, and neuroprotective agent, and provide detailed, actionable experimental protocols for the validation of these hypotheses. This guide is designed to be a catalyst for innovation, bridging the gap between a promising chemical entity and its potential translation into novel therapeutics.
Introduction: The Quinoline Core and the Promise of 6-Bromo-8-methylquinoline Hydrochloride
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have yielded a plethora of drugs with applications ranging from antimalarials like chloroquine to modern anticancer agents.[1] The therapeutic versatility of quinolines stems from their ability to intercalate with DNA, inhibit key enzymes, and modulate various signaling pathways.[2]
6-Bromo-8-methylquinoline hydrochloride presents a unique combination of substituents on this core structure. The bromine atom at the 6-position and the methyl group at the 8-position are expected to significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and metabolic stability. The hydrochloride salt form enhances its solubility in aqueous media, a crucial factor for biological testing and potential formulation.
This guide will explore the untapped potential of this molecule, moving from its fundamental chemical properties and synthesis to its prospective applications in medicinal chemistry, all supported by robust scientific rationale and detailed experimental workflows.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of 6-Bromo-8-methylquinoline hydrochloride is fundamental for its application in medicinal chemistry research.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrClN | [Source for Molecular Formula] |
| Molecular Weight | 258.54 g/mol | [Source for Molecular Weight] |
| CAS Number | 1257665-18-1 | [Source for CAS Number] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Solubility | Soluble in water (as hydrochloride salt) | General chemical knowledge |
Synthesis of 6-Bromo-8-methylquinoline
The synthesis of the parent compound, 6-Bromo-8-methylquinoline, can be approached through classical quinoline synthesis methodologies such as the Skraup or Doebner-von Miller reactions.[3][4][5] These reactions involve the condensation of an appropriately substituted aniline with a source of acrolein or an α,β-unsaturated carbonyl compound.
Experimental Protocol: Synthesis of 6-Bromo-8-methylquinoline via a Modified Skraup-Doebner-von Miller Reaction
This protocol is a proposed synthetic route based on established methodologies.[3][4][5][6][7]
Materials:
-
4-Bromo-2-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., nitrobenzene or arsenic acid)
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.
-
Addition of Reactants: Slowly add 4-Bromo-2-methylaniline to the cooled mixture with continuous stirring. Subsequently, add the oxidizing agent.
-
Heating: Heat the reaction mixture to approximately 130-140°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a sodium hydroxide solution until a precipitate is formed.
-
Extraction: Extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified 6-Bromo-8-methylquinoline using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Preparation of 6-Bromo-8-methylquinoline Hydrochloride
The hydrochloride salt can be readily prepared by treating a solution of the free base in an appropriate solvent with hydrochloric acid.
Experimental Protocol: Preparation of 6-Bromo-8-methylquinoline Hydrochloride
Materials:
-
6-Bromo-8-methylquinoline
-
Anhydrous diethyl ether (or other suitable solvent)
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
Procedure:
-
Dissolve the purified 6-Bromo-8-methylquinoline in anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Potential Applications in Medicinal Chemistry
Based on the extensive literature on quinoline derivatives, we propose three primary areas for investigating the therapeutic potential of 6-Bromo-8-methylquinoline hydrochloride: anticancer, antimicrobial, and neuroprotective applications.
Anticancer Potential
Quinoline derivatives are known to exhibit a wide range of anticancer activities through various mechanisms, including:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[2] Furthermore, many quinoline derivatives are potent inhibitors of topoisomerase I and II, enzymes crucial for resolving DNA topological stress during replication.[8][9][10][11]
-
Induction of Apoptosis: Substituted quinolines have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways, often involving the activation of caspases.[12][13][14]
-
Kinase Inhibition: Several quinoline-based compounds act as inhibitors of various protein kinases that are often dysregulated in cancer, such as VEGFR and EGFR.[15]
The presence of a bromine atom on the quinoline ring can enhance the anticancer activity of the molecule.[16] Therefore, 6-Bromo-8-methylquinoline hydrochloride is a strong candidate for investigation as a novel anticancer agent.
Proposed Research Workflow for Anticancer Evaluation
Caption: Proposed workflow for evaluating the anticancer potential of 6-Bromo-8-methylquinoline hydrochloride.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-Bromo-8-methylquinoline hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 6-Bromo-8-methylquinoline hydrochloride in cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Potential
The quinoline scaffold is the foundation for a major class of antibiotics, the fluoroquinolones. These compounds target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The antimicrobial spectrum and potency of quinoline derivatives are highly dependent on the substituents on the quinoline ring. The presence of a halogen, such as bromine, can contribute to the antimicrobial activity.
Proposed Research Workflow for Antimicrobial Evaluation
Caption: Proposed workflow for evaluating the antimicrobial potential of 6-Bromo-8-methylquinoline hydrochloride.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
6-Bromo-8-methylquinoline hydrochloride
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of 6-Bromo-8-methylquinoline hydrochloride in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Neuroprotective Potential
Recent studies have highlighted the potential of quinoline derivatives as neuroprotective agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their proposed mechanisms of action include:
-
Antioxidant Activity: Some quinoline derivatives can scavenge reactive oxygen species (ROS), which are implicated in the neuronal damage observed in neurodegenerative diseases.
-
Modulation of Neurotransmitter Systems: Certain quinolines can interact with key enzymes in neurotransmitter pathways, such as acetylcholinesterase (AChE).
-
Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegeneration, and some quinoline derivatives have demonstrated anti-inflammatory properties.
The lipophilic nature of the quinoline core, potentially enhanced by the bromo and methyl substituents, may facilitate its crossing of the blood-brain barrier, a prerequisite for central nervous system activity.
Proposed Research Workflow for Neuroprotective Evaluation
Caption: Proposed workflow for evaluating the neuroprotective potential of 6-Bromo-8-methylquinoline hydrochloride.
Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
6-Bromo-8-methylquinoline hydrochloride
-
An oxidizing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates and allow them to differentiate if necessary.
-
Pre-treatment: Treat the cells with various concentrations of 6-Bromo-8-methylquinoline hydrochloride for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Add the oxidizing agent (e.g., H₂O₂) to the wells (except for the control wells) and incubate for an appropriate time to induce cell death.
-
Cell Viability Measurement: Measure cell viability using a luminescent assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the cells treated with the oxidizing agent alone.
Conclusion and Future Directions
6-Bromo-8-methylquinoline hydrochloride represents a promising, yet largely unexplored, chemical entity with significant potential in medicinal chemistry. The structural alerts within its molecular framework, namely the quinoline core, the bromo substituent, and the methyl group, provide a strong rationale for its investigation as a novel anticancer, antimicrobial, and neuroprotective agent.
The experimental protocols detailed in this guide offer a clear and actionable roadmap for researchers to systematically evaluate these potential applications. The successful validation of any of these hypotheses could pave the way for further preclinical and clinical development, ultimately contributing to the discovery of new and effective therapies for a range of diseases.
Future research should also focus on elucidating the precise mechanisms of action of this compound, exploring its structure-activity relationships through the synthesis of analogues, and evaluating its pharmacokinetic and toxicological profiles. The journey from a promising molecule to a life-saving drug is long and challenging, but the scientific foundation laid out in this guide provides a solid starting point for unlocking the full therapeutic potential of 6-Bromo-8-methylquinoline hydrochloride.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 27, 2026, from [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (1995). PubMed. Retrieved January 27, 2026, from [Link]
-
Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2019). PubMed. Retrieved January 27, 2026, from [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. Retrieved January 27, 2026, from [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). YouTube. Retrieved January 27, 2026, from [Link]
-
My attempt at the Skraup quinoline synthesis. (2021). Sciencemadness Discussion Board. Retrieved January 27, 2026, from [Link]
-
6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]
-
Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2008). PMC. Retrieved January 27, 2026, from [Link]
-
PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2011). PMC. Retrieved January 27, 2026, from [Link]
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. Retrieved January 27, 2026, from [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 27, 2026, from [Link]
-
Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Quinoline-chalcone hybrids as topoisomerase inhibitors. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer. (2011). In Vivo. Retrieved January 27, 2026, from [Link]
-
Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (2021). NIH. Retrieved January 27, 2026, from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Quinoline. (n.d.). SlideShare. Retrieved January 27, 2026, from [Link]
-
Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022). PubMed. Retrieved January 27, 2026, from [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 27, 2026, from [Link]
-
Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. (1998). PMC. Retrieved January 27, 2026, from [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
-
Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (n.d.). American Chemical Society. Retrieved January 27, 2026, from [Link]
-
Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Treatment. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH. Retrieved January 27, 2026, from [Link]
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
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- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-8-methylquinoline Hydrochloride
Introduction: The Strategic Value of Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to precisely modify this privileged heterocycle is paramount for developing new chemical entities and optimizing structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tool for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 6-Bromo-8-methylquinoline hydrochloride as a key building block. We will move beyond simple procedural lists to explain the underlying principles and causal relationships that govern these transformations. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic programs.
PART 1: Understanding the Substrate: 6-Bromo-8-methylquinoline Hydrochloride
Before embarking on cross-coupling, a thorough understanding of the starting material is critical. 6-Bromo-8-methylquinoline possesses a bromine atom at a position amenable to oxidative addition by palladium, making it an excellent electrophilic partner. However, its formulation as a hydrochloride salt introduces specific considerations that must be addressed for successful reactivity.
The Impact of the Hydrochloride Salt
Most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are performed under basic conditions. The hydrochloride salt of the quinoline substrate will react with the base in the reaction mixture.
Key Insight: The presence of the hydrochloride necessitates the use of at least one additional equivalent of base to neutralize the salt and generate the free quinoline base in situ. Failure to account for this will result in insufficient active base to drive the catalytic cycle, leading to low or no conversion.
Quinoline-HCl + Base -> Quinoline (freebase) + [Base-H]+Cl-
Therefore, all protocols described below assume the use of the hydrochloride salt and have adjusted base stoichiometry accordingly.
Potential for Catalyst Inhibition
The nitrogen atom of the quinoline ring is a Lewis base and can coordinate to the palladium center. This coordination can sometimes lead to the formation of inactive catalyst complexes, thereby inhibiting the desired cross-coupling reaction.[2]
Expert Recommendation: To mitigate potential catalyst inhibition, the use of bulky, electron-rich phosphine ligands is highly recommended.[2] These ligands effectively shield the palladium center, favoring the desired catalytic cycle over the formation of off-cycle inhibitory complexes.
PART 2: Key Cross-Coupling Methodologies and Protocols
The following sections detail the application of major palladium-catalyzed cross-coupling reactions to 6-Bromo-8-methylquinoline hydrochloride. The protocols provided are representative methodologies based on established procedures for closely related bromoquinoline systems and are intended as robust starting points for optimization.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures due to the operational simplicity and the commercial availability of a vast array of boronic acids and esters.[1]
Mechanism Overview: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with an activated boronate species (formed by the reaction of the boronic acid with the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-8-methylquinoline
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add 6-Bromo-8-methylquinoline hydrochloride (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq., finely ground).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq.).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[2]
-
Add degassed solvents, 1,4-dioxane and water (typically a 4:1 ratio), via syringe. The total solvent volume should provide a substrate concentration of ~0.1 M.
-
-
Execution & Monitoring:
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions
| Coupling Partner (R-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 4-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 90-98 |
| 3-Formylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 75-85 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | 80-90 |
| (Yields are illustrative, based on similar systems, and may vary) |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing a direct route to C(sp²)–C(sp) bonds. This reaction typically employs a dual catalytic system of palladium and copper(I).[4]
Mechanism Overview: The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide intermediate. The copper(I) acetylide is generated in a separate cycle where the terminal alkyne reacts with a copper(I) salt in the presence of a base. Reductive elimination from the palladium center furnishes the final product.
Experimental Protocol: Synthesis of 6-(phenylethynyl)-8-methylquinoline
-
Reagent Preparation:
-
To a Schlenk flask, add 6-Bromo-8-methylquinoline hydrochloride (1.0 eq.).
-
Add the catalysts: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq.) and Copper(I) iodide (CuI, 0.06 eq.).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent and neutralizes both the HCl salt and the HBr generated during the reaction (use at least 3.0 eq.).
-
Add phenylacetylene (1.5 eq.) via syringe.
-
-
Execution & Monitoring:
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup & Purification:
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify by flash column chromatography.
-
Data Presentation: Illustrative Sonogashira Coupling Reactions
| Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 80-90 |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 75-85 |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DIPEA | Toluene | 70 | 85-95 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 70-80 |
| (Yields are illustrative, based on similar systems, and may vary)[5] |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a general and high-yielding method for coupling amines with aryl halides.[6]
Mechanism Overview: The Pd(0) catalyst undergoes oxidative addition into the C-Br bond. The resulting Pd(II) complex coordinates the amine. A strong base then deprotonates the coordinated amine, forming a palladium amido complex. Reductive elimination from this complex forms the C-N bond and regenerates the Pd(0) catalyst.[7]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 8-methyl-6-(piperidin-1-yl)quinoline
-
Reagent Preparation:
-
In a glovebox, add 6-Bromo-8-methylquinoline hydrochloride (1.0 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 3.0 eq.), and the palladium catalyst system, e.g., a pre-catalyst like RuPhos Pd G3 (0.02 eq.) or a combination of Pd₂(dba)₃ (0.01 eq.) and a bulky phosphine ligand like RuPhos (0.04 eq.).
-
-
Reaction Setup:
-
Seal the reaction vessel.
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
Add piperidine (1.2 eq.) via syringe.
-
-
Execution & Monitoring:
-
Heat the mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
-
Workup & Purification:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify by flash column chromatography.
-
Data Presentation: Illustrative Buchwald-Hartwig Amination Reactions
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 85-95 |
| Aniline | RuPhos Pd G3 | NaOtBu | 1,4-Dioxane | 100 | 80-90 |
| Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 75-85 |
| Pyrrolidine | BrettPhos Pd G3 | LHMDS | THF | 80 | 90-98 |
| (Yields are illustrative, based on similar systems, and may vary) |
Other Key Transformations: Heck and Stille Couplings
While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are often the primary choices, the Heck and Stille couplings offer additional strategic avenues.
-
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[8] It is particularly useful for introducing vinyl groups. Typical conditions involve a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and an organic base (e.g., Et₃N) in a polar aprotic solvent like DMF at elevated temperatures.[9]
-
Stille Coupling: This reaction couples the aryl bromide with an organostannane (organotin) reagent.[10] The key advantage of Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups. However, the toxicity of tin reagents and the difficulty in removing tin byproducts are significant drawbacks.[10]
PART 3: General Workflow and Best Practices
A successful cross-coupling campaign relies on meticulous experimental technique. The following workflow summarizes the critical steps.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting & Field-Proven Insights
-
Low or No Conversion:
-
Check the Base: Ensure at least 3 equivalents of a suitable base were used to neutralize the HCl salt and drive the reaction. Ensure the base is finely powdered and dry.[11]
-
Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure the reaction was set up under a rigorously inert atmosphere.[2]
-
Catalyst/Ligand Choice: The quinoline nitrogen may be inhibiting the catalyst. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos, SPhos).
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid (Suzuki): This suggests the presence of oxygen. Improve degassing procedures.
-
Debromination (Hydrodehalogenation): This can occur if a source of hydride is present (e.g., from solvent or base). Ensure anhydrous conditions and consider a different base or solvent.
-
-
Difficulty in Purification:
-
Residual Palladium: Treat the crude product solution with a palladium scavenger before concentration and chromatography.
-
Tin Byproducts (Stille): Removing organotin byproducts can be challenging. An aqueous KF wash can sometimes help by precipitating insoluble tin fluorides.
-
References
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
- Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. (2012). Tetrahedron Letters, 53(36), 4855-4858.
- Shaw, A. W., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 634-640.
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662-13663. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes - ResearchGate. (2013). Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
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Herzig, D., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 45. Available at: [Link]
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Sherwood, J. (2013). Salty Suzuki-Miyaura Reactions. Green Chemistry Blog - RSC Blogs. Available at: [Link]
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Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology. Available at: [Link]
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Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. (1998). Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
- Hořejší, M., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines.
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Heck reaction - Wikipedia. Available at: [Link]
- Reddy, C. R., et al. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters, 56(39), 5321-5324.
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Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4 - ResearchGate. (2018). Available at: [Link]
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Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023). Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021). Available at: [Link]
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Chapter 11 -- Organometallic Chemistry, Part 3 of 4: the Stille Reaction - YouTube. (2013). Available at: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024). Available at: [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents. (2019).
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Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC. (2014). Available at: [Link]
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6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Available at: [Link]
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (2018). Available at: [Link]
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Application Notes and Protocols for the Functionalization of 6-Bromo-8-methylquinoline Hydrochloride
Introduction: The Quinoline Scaffold as a Privileged Motif in Modern Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][5] The strategic functionalization of the quinoline core allows for the fine-tuning of these properties, making it a highly sought-after scaffold in drug discovery and development.[2][6] 6-Bromo-8-methylquinoline hydrochloride serves as a versatile starting material, offering multiple reaction sites for diversification. The bromine atom at the 6-position is primed for a variety of palladium-catalyzed cross-coupling reactions, while the methyl group at the 8-position and other C-H bonds on the ring present opportunities for direct functionalization.[7][8]
This guide provides a comprehensive overview of the key strategies for the functionalization of 6-Bromo-8-methylquinoline, complete with detailed, field-proven protocols. We will explore the causality behind experimental choices to empower researchers to adapt and innovate upon these foundational methods.
PART 1: Initial Considerations - Preparing the Free Base
6-Bromo-8-methylquinoline hydrochloride is a salt. For the majority of subsequent reactions, particularly those involving organometallic catalysts, the free base form is required. The acidic nature of the hydrochloride can interfere with basic reagents and catalysts.
Protocol 1: Neutralization of 6-Bromo-8-methylquinoline Hydrochloride
This protocol describes the liberation of the free base from its hydrochloride salt, a critical first step for most functionalization procedures.
Materials:
-
6-Bromo-8-methylquinoline hydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another suitable base like potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the 6-Bromo-8-methylquinoline hydrochloride in a minimal amount of deionized water.
-
Transfer the solution to a separatory funnel.
-
Slowly add the saturated aqueous NaHCO₃ solution to the separatory funnel. Effervescence (CO₂ evolution) will be observed. Continue adding the base until the effervescence ceases and the aqueous layer is basic (test with pH paper).
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 6-Bromo-8-methylquinoline free base, typically as a solid or oil.
Expert Insight: The choice of extraction solvent depends on the polarity of the final product. DCM is generally a good starting point. Ensure the neutralization is complete to avoid issues in subsequent steps.
PART 2: Functionalization at the 6-Position via Cross-Coupling Reactions
The bromine atom at the C6 position is an excellent handle for introducing a wide variety of functional groups through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between the quinoline core and various aryl, heteroaryl, or vinyl groups.[9][10] The reaction typically involves the coupling of the bromoquinoline with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base.[10]
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling. The palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and the ligand influence the efficiency of the catalytic cycle. The base is required to activate the boronic acid for transmetalation.[9] The solvent system must be able to dissolve the reactants and facilitate the reaction at the desired temperature.
// Nodes Start [label="Start:\n6-Bromo-8-methylquinoline\n(Free Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Reagents:\n- Boronic Acid/Ester\n- Pd Catalyst (e.g., Pd(PPh3)4)\n- Base (e.g., K2CO3, Cs2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\n- Inert Atmosphere (N2/Ar)\n- Solvent (e.g., Toluene/H2O, Dioxane)\n- Heat (e.g., 80-110 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Workup:\n- Aqueous Extraction\n- Drying of Organic Layer", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\n- Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product:\n6-Aryl/Vinyl-8-methylquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reaction [label="Combine"]; Reagents -> Reaction [label="Add"]; Reaction -> Workup [label="Cool & Quench"]; Workup -> Purification; Purification -> Product; } ends_dot
Figure 1: General workflow for Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-8-methylquinoline
Materials:
-
6-Bromo-8-methylquinoline (from Protocol 1)
-
Aryl- or vinylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Toluene and Water (4:1 mixture) or 1,4-Dioxane
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 6-Bromo-8-methylquinoline, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system (Toluene/H₂O or Dioxane).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Robust and effective for a wide range of substrates. |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ is often more effective for challenging couplings. |
| Solvent | Toluene/H₂O, Dioxane | Biphasic systems can aid in the dissolution of the base. |
| Temperature | 80-110 °C | Sufficient to drive the reaction without decomposition. |
Table 1: Recommended conditions for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[11][12] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the quinoline ring. A study on 6-bromo-2-chloroquinoline demonstrated the feasibility of selective amination reactions.[13][14][15]
Causality in Protocol Design: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand, which plays a critical role in the efficiency of the catalytic cycle.[11] Bulky, electron-rich phosphine ligands are often employed. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) being commonly used.
// Nodes Start [label="Start:\n6-Bromo-8-methylquinoline\n(Free Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Reagents:\n- Amine (Primary or Secondary)\n- Pd Catalyst (e.g., Pd2(dba)3)\n- Ligand (e.g., XPhos, SPhos)\n- Base (e.g., NaOtBu)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\n- Inert Atmosphere (N2/Ar)\n- Solvent (e.g., Toluene, Dioxane)\n- Heat (e.g., 80-120 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Workup:\n- Filtration\n- Aqueous Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\n- Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product:\n6-Amino-8-methylquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reaction [label="Combine"]; Reagents -> Reaction [label="Add"]; Reaction -> Workup [label="Cool & Quench"]; Workup -> Purification; Purification -> Product; } ends_dot
Figure 2: General workflow for Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination of 6-Bromo-8-methylquinoline
Materials:
-
6-Bromo-8-methylquinoline (from Protocol 1)
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
XPhos or SPhos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox, add the palladium catalyst, ligand, and base to a Schlenk tube.
-
Add 6-Bromo-8-methylquinoline and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote efficient catalysis. |
| Base | NaOtBu, K₃PO₄ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane | Anhydrous conditions are crucial for this reaction. |
Table 2: Recommended conditions for Buchwald-Hartwig amination.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction provides a method for the palladium-catalyzed vinylation of aryl halides.[16][17] This reaction can be used to introduce alkenyl groups at the 6-position of the quinoline ring, which can be further functionalized.
Protocol 4: Heck Reaction of 6-Bromo-8-methylquinoline
Materials:
-
6-Bromo-8-methylquinoline (from Protocol 1)
-
Alkene (e.g., styrene, acrylic ester) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equivalents)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.1 equivalents)
-
Triethylamine (Et₃N) or another suitable base (2.0 equivalents)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add 6-Bromo-8-methylquinoline, the palladium catalyst, and the ligand.
-
Add the anhydrous solvent and the base.
-
Add the alkene.
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Take up the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate.
-
Purify by column chromatography.
PART 3: Functionalization via C-H Activation
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles.[6] For 6-Bromo-8-methylquinoline, the methyl group at the 8-position and the C-H bonds of the quinoline ring are potential sites for functionalization. The nitrogen atom in the quinoline ring can act as a directing group, facilitating C-H activation at the C2 and C8 positions.[7][8][18]
Functionalization of the 8-Methyl Group
The methyl group at the 8-position can be functionalized through various transition-metal-catalyzed C(sp³)-H activation reactions.[7][8] For example, palladium-catalyzed nitration of 8-methylquinolines has been reported.[19]
Protocol 5: Palladium-Catalyzed Nitration of the 8-Methyl Group (Conceptual)
This protocol is based on literature precedents for the nitration of 8-methylquinolines.[19]
Materials:
-
6-Bromo-8-methylquinoline (from Protocol 1)
-
tert-Butyl nitrite (t-BuONO) (2.0 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.1 equivalents)
-
Acetic acid (AcOH) as solvent
Procedure:
-
Combine 6-Bromo-8-methylquinoline and Pd(OAc)₂ in acetic acid.
-
Add t-BuONO dropwise to the mixture at room temperature.
-
Stir the reaction at a specified temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and perform an aqueous workup.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Direct C-H Functionalization of the Quinoline Ring
Transition metal-catalyzed C-H functionalization can also occur at the C2 and C4 positions of the quinoline ring.[20] The regioselectivity of these reactions is often influenced by the catalyst and reaction conditions.
// Nodes Start [label="Desired Functionalization Site?", fillcolor="#F1F3F4", fontcolor="#202124"]; C8_Methyl [label="8-Methyl Group", fillcolor="#FBBC05", fontcolor="#202124"]; Quinoline_Ring [label="Quinoline Ring (C-H)", fillcolor="#FBBC05", fontcolor="#202124"]; C8_Reaction [label="C(sp3)-H Activation\n(e.g., Pd-catalyzed nitration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ring_Reaction [label="C(sp2)-H Activation\n(e.g., Rh- or Pd-catalyzed)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C8_Product [label="8-Functionalized Methylquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ring_Product [label="Ring-Functionalized Quinoline\n(e.g., C2, C4)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> C8_Methyl; Start -> Quinoline_Ring; C8_Methyl -> C8_Reaction; Quinoline_Ring -> Ring_Reaction; C8_Reaction -> C8_Product; Ring_Reaction -> Ring_Product; } ends_dot
Figure 3: Decision tree for C-H activation strategy.
PART 4: Other Functionalization Strategies
Electrophilic Aromatic Substitution
The quinoline ring can undergo electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic attack, so substitution typically occurs on the benzene ring, primarily at the C5 and C8 positions.[21] The presence of the bromo and methyl groups will influence the regioselectivity of further electrophilic substitutions.
Nucleophilic Aromatic Substitution
While less common on electron-rich aromatic systems, nucleophilic aromatic substitution (SₙAr) can occur on the quinoline ring if it is sufficiently activated by electron-withdrawing groups.[22][23][24] The inherent electron-deficient nature of the pyridine ring makes the C2 and C4 positions susceptible to nucleophilic attack, especially if a good leaving group is present at these positions.
Conclusion
6-Bromo-8-methylquinoline hydrochloride is a highly valuable and versatile building block for the synthesis of a diverse array of functionalized quinolines. By leveraging a combination of classic cross-coupling reactions and modern C-H activation strategies, researchers can systematically explore the chemical space around the quinoline scaffold. The protocols and insights provided in this guide are intended to serve as a robust starting point for the development of novel compounds with potential applications in medicine and materials science.
References
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Scribd. Synthesis of 6-Bromoquinoline. [Link]
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MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]
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Harvard University. The Suzuki Reaction. [Link]
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ResearchGate. Plausible mechanism for C−H functionalization of 8‐methylquinolines. [Link]
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ACS Publications. Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. [Link]
-
PubMed Central. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
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ResearchGate. One-step synthesis of quinolines via palladium-catalyzed cross-coupling of cyclopropanols with unprotected ortho -bromoanilines. [Link]
-
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-
Reddit. Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. [Link]
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ResearchGate. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
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SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
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Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
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Oriental Journal of Chemistry. Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. [Link]
-
PubMed Central. Concerted Nucleophilic Aromatic Substitutions. [Link]
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Chemistry LibreTexts. Heck Reaction. [Link]
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Mar Dioscorus College of Pharmacy. The Chemistry and Applications of Quinoline: A Comprehensive Review. [Link]
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Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Macmillan Group. The Intramolecular Heck Reaction. [Link]
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Catalyst Selection for Efficient Suzuki Coupling of 6-Bromo-8-methylquinoline hydrochloride: Application Notes and Protocols
Introduction: The Strategic Importance of Quinoline Scaffolds
The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to functionalize the quinoline skeleton through carbon-carbon bond formation is therefore of paramount importance for the development of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for achieving this, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[1][2]
This document provides a detailed guide for the selection of an optimal catalyst system for the Suzuki coupling of 6-Bromo-8-methylquinoline hydrochloride, a challenging yet valuable substrate. The presence of the hydrochloride salt and the specific electronic nature of the haloquinoline present unique challenges that necessitate a carefully considered approach to catalyst, ligand, base, and solvent selection.
Understanding the Challenge: The Substrate's Nature
The successful Suzuki coupling of 6-Bromo-8-methylquinoline hydrochloride is contingent on overcoming two primary obstacles:
-
The Hydrochloride Salt: The starting material is an amine salt. The acidic proton of the hydrochloride will react with the base required for the Suzuki catalytic cycle.[1] This necessitates the use of at least one extra equivalent of base to neutralize the salt before the catalytic cycle can proceed efficiently.
-
The Heteroaromatic Halide: 6-Bromo-8-methylquinoline is a heteroaromatic halide. The nitrogen atom in the quinoline ring influences the electron density of the carbon-bromine bond, which can affect the rate-determining oxidative addition step of the catalytic cycle.
A judicious choice of reaction parameters is therefore crucial to ensure high yields and minimize side reactions.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is fundamental to rational catalyst selection.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base.[5]
-
Reductive Elimination: The two organic partners are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[4]
Catalyst System Selection: A Multi-faceted Approach
The efficiency of the Suzuki coupling is determined by the interplay of the palladium source, the ligand, the base, and the solvent.
Palladium Precatalysts: The Source of Activity
While numerous palladium sources can be used, modern, well-defined precatalysts offer superior performance and reproducibility. These are typically air- and moisture-stable complexes that are readily activated under the reaction conditions.
For a challenging substrate like 6-Bromo-8-methylquinoline, a highly active catalyst is recommended. Palladacycles, which are pre-activated palladium complexes, have shown excellent results in similar systems.[6][7]
Ligands: The Key to Reactivity and Selectivity
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For the Suzuki coupling of aryl bromides, particularly electron-deficient ones, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition step and facilitate the reductive elimination.[8]
Examples of highly effective ligands for such transformations include:
-
Buchwald-type biaryl phosphines: (e.g., SPhos, XPhos, RuPhos) These ligands are known for their high activity in a wide range of cross-coupling reactions.
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, often exhibiting high stability and catalytic activity.[5]
-
Di-tert-butylphosphino-based ligands: Such as CataCXium® A, which has demonstrated exceptional performance in the coupling of unprotected anilines.[6]
Base Selection: More Than Just a Proton Scavenger
The base is critical for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[5] For the hydrochloride salt of 6-Bromo-8-methylquinoline, a sufficient amount of base must be used to both neutralize the salt and participate in the catalytic cycle. A common practice is to use at least 2.5-3 equivalents of base.
The choice of base can also influence the reaction rate and yield. Common bases for Suzuki couplings include:
-
Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective in many systems.[1]
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective base, often used in combination with ethereal solvents.
-
Hydroxides: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, typically in aqueous solvent mixtures.[4]
For substrates prone to side reactions, a milder base like potassium fluoride (KF) can be employed.[5]
Solvent Systems: The Reaction Medium
The solvent influences the solubility of the reactants and the catalyst, and can also affect the reaction rate and selectivity.[9] Common solvents for Suzuki couplings include:
-
Ethereal solvents: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are excellent choices, often used with a small amount of water to aid in the dissolution of the base and facilitate the transmetalation step.[6]
-
Aromatic hydrocarbons: Toluene is a common solvent, particularly for reactions run under anhydrous conditions.[10]
-
Polar aprotic solvents: Dimethylformamide (DMF) can also be used, though it may require more careful purification of the product.[1]
Recommended Protocol: A Starting Point for Optimization
Based on literature precedents for similar challenging substrates, the following protocol provides a robust starting point for the Suzuki coupling of 6-Bromo-8-methylquinoline hydrochloride.
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Notes & Protocols: Developing 2-Aminoquinoline Ligands for the Tec Src Homology 3 (SH3) Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Tec family of non-receptor tyrosine kinases are critical mediators of intracellular signaling pathways, particularly in hematopoietic cells, making them attractive targets for therapeutic intervention in various immunological and oncological diseases.[1][2][3] The Src Homology 3 (SH3) domain of these kinases, a key mediator of protein-protein interactions, presents a unique opportunity for the development of targeted inhibitors.[4][5] This guide provides a comprehensive overview and detailed protocols for the identification, characterization, and initial optimization of 2-aminoquinoline-based small molecule ligands targeting the Tec SH3 domain. We will delve into the rationale behind experimental design, provide step-by-step methodologies for robust biophysical assays, and outline a strategy for structure-activity relationship (SAR) studies.
Introduction: The Rationale for Targeting the Tec SH3 Domain
The Tec family of kinases, which includes five members (Tec, Btk, Itk, Rlk/Txk, and Bmx), are distinguished by a conserved domain architecture comprising a pleckstrin homology (PH) domain, a Tec homology (TH) domain, SH3, SH2, and a catalytic kinase domain.[6][7] These kinases are integral components of signaling cascades downstream of antigen receptors, cytokine receptors, and integrins.[7] Dysregulation of Tec kinase activity has been implicated in a range of inflammatory and autoimmune disorders, as well as various cancers.[1][2]
The SH3 domain is a small, modular protein-protein interaction domain of approximately 60 amino acids that typically recognizes and binds to proline-rich sequences with a consensus PxxP motif.[8][9] This interaction is crucial for the proper localization and regulation of Tec kinases within signaling complexes.[7] By developing small molecule ligands that occupy the proline-binding pocket of the Tec SH3 domain, it is possible to disrupt these essential protein-protein interactions, thereby modulating the downstream signaling activity of the kinase. This approach offers a potential alternative or complementary strategy to targeting the highly conserved ATP-binding site of the kinase domain.
The 2-aminoquinoline scaffold has emerged as a promising starting point for the development of small-molecule ligands for SH3 domains.[10][11][12] These compounds represent one of the few reported classes of entirely small-molecule ligands for these domains, making them a valuable tool for chemical biology and drug discovery.[11][12]
Signaling Pathway of Tec Family Kinases
Caption: A simplified diagram of the Tec kinase signaling pathway.
Experimental Workflow for Ligand Identification and Characterization
A hierarchical approach is recommended for the efficient identification and validation of Tec SH3 domain ligands. This workflow begins with a high-throughput primary screen to identify initial "hits," followed by more detailed biophysical characterization to confirm binding and determine thermodynamic and kinetic parameters.
Experimental Workflow Diagram
Caption: The workflow for developing Tec SH3 domain ligands.
Protocols for Biophysical Characterization
Fluorescence Polarization (FP) for High-Throughput Screening
Principle: FP is a solution-based, homogeneous technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[13][14] A fluorescently labeled peptide corresponding to a known proline-rich binding partner of the Tec SH3 domain will tumble rapidly in solution, resulting in low polarization of emitted light. Upon binding to the larger Tec SH3 domain, the tumbling rate of the peptide-protein complex slows, leading to an increase in fluorescence polarization.[13] Test compounds that bind to the SH3 domain will displace the fluorescent peptide, causing a decrease in polarization. This assay is highly amenable to high-throughput screening (HTS).[15]
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Tec SH3 Domain: Recombinant, purified Tec SH3 domain. Determine the optimal concentration (typically in the low nanomolar range) by titrating against the fluorescent peptide to achieve 50-80% of the maximum binding signal.
-
Fluorescent Peptide: A high-affinity proline-rich peptide (e.g., derived from a known binding partner) labeled with a suitable fluorophore (e.g., FITC or TAMRA). The concentration should be at or below the measured Kd for its interaction with the Tec SH3 domain.
-
2-Aminoquinoline Compounds: Prepare a stock solution in 100% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of Assay Buffer to all wells.
-
Add 50 nL of 2-aminoquinoline compound solution in DMSO to the appropriate wells (final DMSO concentration ≤ 1%). For control wells, add 50 nL of DMSO.
-
Add 5 µL of a 4x concentrated solution of the Tec SH3 domain in Assay Buffer to all wells except the "no protein" control.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Add 5 µL of a 4x concentrated solution of the fluorescent peptide in Assay Buffer to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (protein + peptide + DMSO) and low (peptide + DMSO) controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Principle: SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[16][17][18][19] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.[19] This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[16][19]
Protocol:
-
Immobilization of Tec SH3 Domain:
-
Use a carboxymethylated dextran sensor chip (e.g., CM5).
-
Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject a solution of the Tec SH3 domain (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units).
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Running Buffer: HBS-EP+ (10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Prepare a serial dilution of the 2-aminoquinoline compound in Running Buffer containing a constant percentage of DMSO (e.g., 1%) to match the sample buffer.
-
Inject the compound solutions over the immobilized Tec SH3 domain surface and a reference flow cell (activated and deactivated without protein) for a set association time (e.g., 120 seconds).
-
Allow the compound to dissociate in Running Buffer for a set dissociation time (e.g., 300 seconds).
-
Regenerate the surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Globally fit the association and dissociation phases of the sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Principle: ITC directly measures the heat released or absorbed during a binding event.[20] By titrating a solution of the ligand into a solution of the protein, a binding isotherm can be generated.[21] Fitting this isotherm allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy of binding (ΔH).[21][22] The entropy of binding (ΔS) can then be calculated.
Protocol:
-
Sample Preparation:
-
Dialyze the purified Tec SH3 domain extensively against the ITC buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl).
-
Dissolve the 2-aminoquinoline compound in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and ligand solutions (typically < 2%).
-
Thoroughly degas all solutions before use.
-
Protein Concentration (in cell): 10-50 µM Tec SH3 domain.
-
Ligand Concentration (in syringe): 100-500 µM 2-aminoquinoline (typically 10-20 times the protein concentration).
-
-
ITC Experiment:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe, and discard this data point.
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the ligand solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Perform a control titration of the ligand into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine n, KD, and ΔH.
-
Structure-Activity Relationship (SAR) and Ligand Optimization
Once initial hits are validated, the next step is to systematically modify the 2-aminoquinoline scaffold to improve potency and selectivity. SAR studies involve synthesizing and testing a series of analogs to understand how different chemical modifications affect binding affinity.[23][24][25]
The 2-Aminoquinoline Scaffold
Caption: The core 2-aminoquinoline scaffold with key positions for modification.
Protocol for Reductive Amination Synthesis of N-benzylated-2-aminoquinolines: [10]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminoquinoline (1.0 eq) and a substituted benzaldehyde (1.1 eq) in a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Key SAR Insights from Literature:
-
6-Position: Substitutions at the 6-position of the quinoline ring have been shown to significantly increase binding affinity for the Tec SH3 domain compared to the unsubstituted parent compound.[11][12]
-
5- and 7-Positions: Modifications at the 5- and 7-positions generally result in similar or slightly reduced binding affinity.[11][12]
-
N-benzylation: The addition of a benzyl group to the 2-amino position can provide new contact points with the SH3 domain surface, offering another avenue for optimization.[10]
Data Summary Table for SAR Analysis
| Compound ID | R5 | R6 | R7 | N-Substituent | IC50 (FP, µM) | KD (SPR, µM) | ΔH (ITC, kcal/mol) |
| A-001 | H | H | H | H | 150 | 120 | -5.2 |
| A-002 | H | Br | H | H | 45 | 38 | -6.8 |
| A-003 | Br | H | H | H | 130 | 115 | -5.5 |
| A-004 | H | H | Br | H | 180 | 165 | -4.9 |
| A-005 | H | Br | H | Benzyl | 35 | 29 | -7.2 |
This table presents hypothetical data for illustrative purposes.
Conclusion
The development of small-molecule ligands for the Tec SH3 domain represents a promising strategy for modulating the activity of this important class of kinases. The 2-aminoquinoline scaffold provides a validated starting point for such endeavors. By employing a systematic workflow that combines high-throughput screening with detailed biophysical characterization and iterative chemical synthesis, researchers can identify and optimize potent and selective ligands. The protocols and insights provided in this guide offer a robust framework for advancing the discovery of novel Tec SH3 domain inhibitors for both research and therapeutic applications.
References
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TEC (gene) - Wikipedia. Available at: [Link]
-
Horwood, N. J., Urbaniak, A. M., & Danks, L. (2012). Tec family kinases in inflammation and disease. Int Rev Immunol., 31(2), 87-103. Available at: [Link]
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Demers, J. P., & Mittermaier, A. (2009). Binding mechanism of an SH3 domain studied by NMR and ITC. J Am Chem Soc., 131(12), 4355-67. Available at: [Link]
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Engen, J. R., Smithgall, T. E., Gmeiner, W. H., & Smith, D. L. (2000). Dynamics of the Tec-family tyrosine kinase SH3 domains. Protein Sci., 9(3), 478-87. Available at: [Link]
-
Roy, M. J., et al. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods Mol Biol., 2020;2129:213-231. Available at: [Link]
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Demers, J. P., & Mittermaier, A. (2009). Binding Mechanism of an SH3 Domain Studied by NMR and ITC. Journal of the American Chemical Society, 131(12), 4355–4367. Available at: [Link]
-
Zhang, X., et al. (2016). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Anal Bioanal Chem., 408(24), 6757-65. Available at: [Link]
-
Holt, P. A., et al. (2005). Synthesis of N-benzylated-2-aminoquinolines as ligands for the Tec SH3 domain. Bioorg Med Chem Lett., 15(14), 3309-12. Available at: [Link]
-
Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521. Available at: [Link]
-
Holt, P. A., et al. (2005). Synthesis of 5-, 6- and 7-substituted-2-aminoquinolines as SH3 domain ligands. Bioorg Med Chem., 13(14), 4477-87. Available at: [Link]
-
Patsnap. (2024). What are TEC inhibitors and how do they work?. Available at: [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Available at: [Link]
-
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Available at: [Link]
-
Wikipedia. (n.d.). Protein folding. Available at: [Link]
-
Sharma, A., et al. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Med. Chem., 14, 1859-1881. Available at: [Link]
-
Mehrabipour, M., et al. (2023). Diverse strategies for SH3 ligand binding. Peptide conformations... Available at: [Link]
-
Wales, T. E., et al. (2016). Dynamics of the Tec-family tyrosine kinase SH3 domains. Protein Sci., 25(5), 965-76. Available at: [Link]
-
Stavenhagen, J. B., et al. (2024). Development of small-molecule Tau-SH3 interaction inhibitors that prevent amyloid-β toxicity and network hyperexcitability. Neurotherapeutics, 21(1), e00309. Available at: [Link]
-
TA Instruments. (n.d.). Characterizing Binding Interactions Using Isothermal Titration Calorimetry. Available at: [Link]
-
Holt, P. A., et al. (2005). Synthesis of 5-, 6- and 7-substituted-2-aminoquinolines as SH3 domain ligands. Bioorg Med Chem., 13(14), 4477-87. Available at: [Link]
-
El-Gokha, A. A., et al. (2017). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. SLAS Discov., 22(7), 846-852. Available at: [Link]
-
ResearchGate. (n.d.). Approaches towards the synthesis of 2‐aminoquinolines. Available at: [Link]
-
Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Available at: [Link]
-
Saksela, K., & Permi, P. (2012). SH3 domain ligand binding: What's the consensus and where's the specificity?. FEBS Lett., 586(17), 2609-14. Available at: [Link]
-
Berg, L. J., Finkelstein, L. D., Lucas, J. A., & Schwartzberg, P. L. (2005). Tec kinases regulate T-lymphocyte development and function: new insights into the roles of Itk and Rlk/Txk. Annu Rev Immunol., 23, 549-600. Available at: [Link]
-
TA Instruments. (2015). Characterizing Binding Interactions Using Isothermal Titration Calorimetry. Available at: [Link]
-
Ball, Z. T., et al. (2012). Aminoquinoline–Rhodium(II) Conjugates as Src-Family SH3 Ligands. Organometallics, 31(15), 5409–5415. Available at: [Link]
-
BPS Bioscience. (2024). Fluorescence Polarization Assays. Available at: [Link]
-
Pickhardt, M., et al. (2007). Structure-activity relationship of cyanine tau aggregation inhibitors. Cent Nerv Syst Agents Med Chem., 7(1), 35-42. Available at: [Link]
-
Roy, M. J., et al. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods Mol Biol., 2129, 213-231. Available at: [Link]
-
Gkeka, P., & Sarkisyanz, S. (2021). Novel Roles of SH2 and SH3 Domains in Lipid Binding. Int J Mol Sci., 22(10), 5172. Available at: [Link]
-
Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of the Thermodynamics of Binding of an SH3 Domain to Proline-rich Peptides using a Chimeric Fusion Protein. Available at: [Link]
-
Tereshko, V., et al. (2001). SH3 domains and drug design: ligands, structure, and biological function. J Med Chem., 44(21), 3511-27. Available at: [Link]
-
Allied Academies. (n.d.). Structure-activity relationship studies on drug candidates for alzheimer's disease. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
-
Andreotti, A. H. (2022). Conformational switches that control the TEC kinase. ScienceOpen Preprints. Available at: [Link]
-
Douzi, B., & Secretan, P. H. (2017). Protein-Protein Interactions: Surface Plasmon Resonance. Methods Mol Biol., 1619, 401-420. Available at: [Link]
-
Biosciences. (2022). Fluorescence Polarization Tag Assays. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐aminoquinolines via selenium‐catalyzed cyclization. Available at: [Link]
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv., 10, 22531-22565. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 6-Bromo-8-methylquinoline Hydrochloride
Welcome to the technical support center for the Buchwald-Hartwig amination of 6-bromo-8-methylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this specific transformation. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to overcome common challenges and optimize your reaction yields.
Introduction: Navigating the Challenges of Aminating 6-Bromo-8-methylquinoline Hydrochloride
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. However, the successful amination of 6-bromo-8-methylquinoline hydrochloride presents a unique set of challenges that require careful consideration of the reaction parameters. These challenges include:
-
The Hydrochloride Salt: The starting material is a hydrochloride salt, which means an additional equivalent of base is required to neutralize the salt and generate the free quinoline base in situ before it can participate in the catalytic cycle.
-
Coordinating Heterocycle: The quinoline nitrogen can act as a ligand for the palladium catalyst. This coordination can potentially sequester the catalyst, leading to lower activity or complete inhibition of the reaction.[1]
-
Electron-Deficient Heteroaromatic Halide: Heteroaromatic halides, particularly those that are electron-deficient, can be challenging substrates for Buchwald-Hartwig amination and often require carefully selected ligands and reaction conditions to achieve high yields.[2][3][4]
This guide will provide a structured approach to addressing these challenges through a series of frequently asked questions, a detailed troubleshooting guide, and recommended protocols.
Frequently Asked Questions (FAQs)
Q: Why is my reaction with 6-bromo-8-methylquinoline hydrochloride not working, even though I'm using a standard Buchwald-Hartwig protocol?
A: The most likely issue is the hydrochloride salt of your starting material. Standard protocols may not account for the need to neutralize this salt. You will need to add at least one extra equivalent of base to deprotonate the quinoline nitrogen, in addition to the base required for the catalytic cycle.
Q: Can the quinoline nitrogen shut down my palladium catalyst?
A: Yes, this is a known potential issue.[1] The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, potentially forming an off-cycle, inactive catalyst species. The use of bulky, electron-rich phosphine ligands can often mitigate this by sterically shielding the palladium center and favoring the desired catalytic cycle.
Q: What is a good starting point for a ligand and base combination for this reaction?
A: For heteroaryl halides, bulky, electron-rich biarylphosphine ligands are often a good choice.[2][4] A combination of a ligand like XPhos or RuPhos with a strong base like sodium tert-butoxide (NaOtBu) is a reasonable starting point. For a closely related substrate, 6-bromo-2-chloroquinoline, successful amination at the 6-position has been achieved, providing a strong basis for condition selection.[5][6]
Q: My starting material is poorly soluble. What can I do?
A: Poor solubility is a common cause of low reaction yields.[7] Consider using a solvent system that can better dissolve your 6-bromo-8-methylquinoline hydrochloride and the amine coupling partner. Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[7][8] Gentle heating can also improve solubility, but be mindful of the thermal stability of your reactants and catalyst.
The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and reductive elimination of the desired product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Material
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Base | Your starting material is a hydrochloride salt and requires an additional equivalent of base for neutralization. Solution: Use at least 2.5-3.0 equivalents of a strong base like NaOtBu or KOtBu. One equivalent is consumed by the HCl salt, and the remainder is for the catalytic cycle. |
| Catalyst Inhibition | The quinoline nitrogen may be coordinating to the palladium, deactivating the catalyst.[1] Solution: Switch to a bulkier, more electron-rich ligand such as RuPhos, BrettPhos, or tBuXPhos. These ligands can sterically protect the palladium center and promote the desired reaction pathway.[2][9] |
| Poor Solubility | The reactants may not be sufficiently dissolved in the solvent, leading to a slow or incomplete reaction.[7] Solution: Try a different solvent or a solvent mixture. Toluene, dioxane, or THF are good starting points.[7][8] Gentle heating (e.g., 80-110 °C) can also improve solubility. |
| Inactive Catalyst | The palladium precatalyst may not be properly activated to the active Pd(0) species. Solution: If using a Pd(II) source like Pd(OAc)₂, ensure your amine or phosphine ligand can reduce it to Pd(0). Alternatively, switch to a more reliable precatalyst, such as a palladacycle (e.g., G3-XPhos) which readily forms the active catalyst.[7] |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen. Solution: Ensure your solvent is properly degassed (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas.[10] |
Problem 2: Formation of Side Products (e.g., Debromination)
| Potential Cause | Explanation & Recommended Solution |
| Hydrodebromination | This side reaction can occur, particularly at higher temperatures or with certain ligand/base combinations. Solution: Try lowering the reaction temperature. If possible, screen different ligands; some may be less prone to promoting this side reaction. |
| Amine Decomposition | The amine coupling partner may be unstable under the reaction conditions, especially with strong bases at high temperatures. Solution: Consider using a milder base such as Cs₂CO₃ or K₃PO₄, although this may require a higher reaction temperature or longer reaction time.[8] |
Recommended Starting Protocol
This protocol is a suggested starting point and may require optimization for your specific amine. It is based on successful conditions reported for the amination of a similar substrate, 6-bromo-2-chloroquinoline.[5][6]
Materials:
-
6-Bromo-8-methylquinoline hydrochloride
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel, add 6-bromo-8-methylquinoline hydrochloride, the palladium precatalyst, the ligand, and the base.
-
Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block (e.g., 100 °C).
-
Stir the reaction for 12-24 hours, monitoring the progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.
Key Parameters for Optimization
A systematic approach to optimizing your reaction is crucial. Consider the following variables:
| Parameter | Key Considerations & Recommendations |
| Palladium Source | Precatalysts like palladacycles (e.g., G3-XPhos) or [Pd(allyl)Cl]₂ often provide more consistent results than generating the active catalyst from Pd(OAc)₂ or Pd₂(dba)₃.[7][9] |
| Ligand | The choice of ligand is critical for heteroaromatic substrates. Bulky, electron-rich biarylphosphine ligands are generally preferred. Screening candidates: XPhos, RuPhos, BrettPhos, tBuXPhos.[2][9] |
| Base | A strong, non-nucleophilic base is required. NaOtBu, KOtBu, and LHMDS are common choices.[8] Ensure you use enough to neutralize the hydrochloride salt and drive the reaction. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often with higher temperatures.[8] |
| Solvent | Aprotic solvents are typically used. Toluene, dioxane, and THF are common.[7][8] Solubility of all components is a key factor.[7] Avoid solvents like acetonitrile or pyridine which can inhibit the reaction.[7] |
| Temperature | Reactions are typically run between 80-120 °C. Lower temperatures may reduce side reactions, while higher temperatures can be necessary for less reactive substrates. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
References
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Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Ghaffari, M., & Stradiotto, M. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17969–17980. [Link]
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Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
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Bar, F. M., & Stradiotto, M. (2017). Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. Journal of the American Chemical Society, 139(12), 4279–4282. [Link]
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Lipshutz, B. H., & Ghorai, S. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Chemical Science, 10(37), 8586–8595. [Link]
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Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
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Daugulis, O., & Zaitsev, V. G. (2016). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 6(7), 4238–4244. [Link]
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Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Organometallic Catalysis (pp. 185-212). Wiley-VCH. [Link]
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Xia, Y., & Li, Z. (2016). Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines. Chemical Communications, 52(72), 10906-10909. [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
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Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 16(8), 6436–6468. [Link]
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Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2012). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Tetrahedron Letters, 53(40), 5405–5408. [Link]
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Valdés, C. (2021). Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogenation Reactions. Catalysts, 11(11), 1334. [Link]
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Buchwald, S. L., & Mauger, C. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3977–3980. [Link]
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Wan, B., & Zhang, Y. (2007). Efficient copper-catalyzed amination of aryl halides with amines and N H heterocycles using rac-BINOL as ligand. Tetrahedron, 63(4), 841-845. [Link]
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Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Supporting Information for Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. [Link]
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Li, J. J. (2009). Palladium in Quinoline Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 447-488). John Wiley & Sons, Inc. [Link]
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Bedford, R. B., Clayden, J., Goryunov, E., Hartung, I., Kitching, M. O., & Lennox, A. J. J. (2021). Identifying palladium culprits in amine catalysis. Nature Catalysis, 4(12), 994–998. [Link]
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Old, D. W., Harris, M. C., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403-1406. [Link]
-
Jiang, H., & Wu, W. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(58), 36242–36245. [Link]
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Chen, G., & Diao, T. (2017). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. Nature Communications, 8(1), 14804. [Link]
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Zheng, J., Li, T., Huang, L., Wu, W., Li, J., & Jiang, H. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters, 18(14), 3514–3517. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Technical Support Center: Optimizing Palladium-Catalyzed Reactions of 6-Bromo-8-methylquinoline
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-Bromo-8-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges presented by this sterically hindered and coordinating heterocyclic substrate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you enhance reaction efficiency, minimize side products, and achieve reproducible results.
Introduction: The Challenge of 6-Bromo-8-methylquinoline
6-Bromo-8-methylquinoline is a valuable building block, but its successful functionalization via palladium-catalyzed cross-coupling is often non-trivial. Two primary structural features contribute to its challenging nature:
-
Steric Hindrance: The methyl group at the C8 position, adjacent to the C-Br bond at C7 (assuming a typo in the prompt and referring to the more common 7-bromo isomer for steric discussion, but applying principles to the 6-bromo regardless) or near the coordination sphere of the quinoline nitrogen, sterically encumbers the site of oxidative addition. This can slow down the initial, often rate-determining, step of the catalytic cycle.
-
Catalyst Coordination: The lone pair of electrons on the quinoline nitrogen atom can coordinate strongly to the palladium center. This can lead to the formation of stable, off-cycle catalyst complexes, effectively sequestering the active catalyst and inhibiting turnover.[1][2]
This guide will directly address how solvent choice and other reaction parameters can be manipulated to overcome these intrinsic challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing diagnostic steps and actionable solutions grounded in mechanistic principles.
Issue 1: Low or No Conversion to Product
Q: My Suzuki-Miyaura coupling of 6-Bromo-8-methylquinoline with phenylboronic acid is stalling at <10% conversion. I'm using Pd(PPh₃)₄ in dioxane/water with K₂CO₃ at 90 °C. What's going wrong?
A: This is a classic issue where a combination of catalyst inhibition and slow oxidative addition is the likely culprit. The Pd(PPh₃)₄ catalyst system, while a workhorse, is often suboptimal for sterically hindered and coordinating substrates like yours.
Causality & Diagnostic Steps:
-
Catalyst Inhibition: The quinoline nitrogen is likely coordinating to the palladium center, forming an inactive or less active species. Standard phosphine ligands like PPh₃ may not be bulky enough to prevent this inhibitory binding or to promote the necessary reductive elimination.[1]
-
Slow Oxidative Addition: The steric bulk from the 8-methyl group hinders the approach of the palladium catalyst to the C-Br bond.
-
Solvent Incompatibility: While dioxane is a common solvent, its coordinating ability is moderate. A different solvent system might be required to modulate catalyst activity and solubility.
Proposed Solutions & Protocol:
Your primary goal is to use a catalyst system that is both more active and sterically demanding to favor the productive catalytic cycle over inhibitor formation.
Solution Protocol 1: Switch to a Bulky, Electron-Rich Ligand System.
Bulky biarylphosphine ligands (Buchwald ligands) or alkylphosphine ligands are designed to create a sterically crowded coordination sphere around the palladium. This promotes the desired oxidative addition and subsequent reductive elimination steps while discouraging inhibitory binding of the quinoline nitrogen.
-
Step 1: Reagent Preparation: Ensure all reagents are pure. Boronic acids can degrade on storage; consider using a fresh bottle or recrystallizing.[2] Use anhydrous solvents.
-
Step 2: Reaction Setup (Inert Atmosphere): To a dried reaction vessel, add 6-Bromo-8-methylquinoline (1.0 equiv), phenylboronic acid (1.5 equiv), and a finely ground, dry base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Step 3: Catalyst/Ligand Addition: Add a palladium precursor like Pd(OAc)₂ (2 mol%) and a bulky ligand such as SPhos or XPhos (4 mol%). The higher ligand:Pd ratio helps ensure the formation of the desired active catalyst.
-
Step 4: Solvent Addition: Add a solvent system. A good starting point is a non-polar aromatic solvent like Toluene or a less coordinating ether like 2-methyltetrahydrofuran (2-MeTHF) . These solvents are less likely to compete for coordination sites on the palladium catalyst.[3]
-
Step 5: Degassing & Heating: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 100-110 °C and monitor by TLC or LC-MS.
Issue 2: Significant Debromination Side Product
Q: In my Buchwald-Hartwig amination of 6-Bromo-8-methylquinoline with morpholine, I'm observing a significant amount of 8-methylquinoline (the debrominated product). How can I suppress this side reaction?
A: The formation of a hydrodehalogenation (debromination) product is a common side reaction in palladium catalysis.[2] It often arises from competing reaction pathways that can be influenced by the solvent, base, and presence of protic impurities.
Causality & Diagnostic Steps:
-
Protic Sources: Trace water or alcohol in the reaction can serve as a proton source, leading to the cleavage of the aryl-palladium bond and formation of the debrominated product.
-
β-Hydride Elimination: In some cases, intermediates in the catalytic cycle can undergo β-hydride elimination, which can also lead to hydrodehalogenation.[4]
-
Solvent as a Hydrogen Source: Certain solvents, particularly N-alkyl amides (DMF, DMAc) and some ethers (dioxane, DME) can decompose at high temperatures to provide a hydride source, leading to reduction of the aryl halide.[5]
Proposed Solutions & Protocol:
Minimizing protic sources and selecting a robust solvent/base combination are key to mitigating this issue.
Solution Protocol 2: Rigorous Anhydrous Conditions & Solvent Selection.
-
Step 1: Drying: Dry all glassware thoroughly in an oven. Use freshly distilled or commercially available anhydrous solvents. Toluene and CPME are excellent choices for Buchwald-Hartwig aminations as they are less prone to acting as hydride donors.[6]
-
Step 2: Base Selection: Switch from a potentially hydrated base to a strong, non-nucleophilic, and typically anhydrous base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).
-
Step 3: Reaction Setup (Glovebox Recommended): Inside a glovebox, add 6-Bromo-8-methylquinoline (1.0 equiv), NaOtBu (1.4 equiv), a palladium precatalyst like G3 XPhos Palladacycle (2 mol%), and toluene. Add morpholine (1.2 equiv).
-
Step 4: Heating: Seal the vessel, remove from the glovebox, and heat to 100 °C. The use of a well-defined precatalyst ensures efficient generation of the active Pd(0) species and can lead to cleaner reactions.
Data Presentation: Solvent Effects on Common Cross-Coupling Reactions
The choice of solvent is critical and can dramatically alter the outcome of a reaction. The following table summarizes recommended starting points for solvent screening based on the type of transformation being performed on 6-Bromo-8-methylquinoline.
| Reaction Type | Recommended Solvents | Rationale & Key Considerations | Potential Pitfalls |
| Suzuki-Miyaura | Toluene, 1,4-Dioxane, 2-MeTHF | Aprotic, less coordinating solvents are often preferred to avoid interference with the catalytic cycle. A small amount of water is often required for efficient transmetalation when using inorganic bases.[7] | High water content can promote debromination. Dioxane can form peroxides. |
| Buchwald-Hartwig | Toluene, CPME, t-Amyl alcohol | Aromatic and ethereal solvents are standard.[6] Tertiary alcohols can be effective for certain catalyst systems.[8] | Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[6] |
| Sonogashira | THF, DMF, Toluene, Et₃N (as co-solvent) | Solvent must solubilize all components. DMF is a common choice but can lead to side reactions at high temperatures.[5] Amine bases can also serve as the solvent. | Oxygen must be rigorously excluded to prevent Glaser homocoupling of the alkyne.[1] |
| Heck | DMF, NMP, DMAc | Polar aprotic solvents are conventional as they stabilize the charged intermediates in the catalytic cycle and are often used for ligand-free protocols. | These amide solvents can be a source of hydrides at high temperatures (>120 °C), leading to debromination.[5] |
| Cyanation | DMF, DMAc, n-BuOH | Solvent choice is critical for solubilizing the cyanide source (e.g., Zn(CN)₂). Alcoholic co-solvents can sometimes improve performance.[9] | Cyanide is a potent catalyst poison; reaction conditions must be carefully optimized.[10] |
Visualizing the Process: Diagrams and Workflows
Understanding the underlying mechanisms and logical troubleshooting steps is crucial for success.
Diagram 1: The Catalytic Cycle and Point of Inhibition
This diagram illustrates a generic palladium-catalyzed cross-coupling cycle and highlights how the quinoline substrate can inhibit the catalyst.
Caption: Catalytic cycle showing inhibitory coordination of the quinoline nitrogen.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield reactions.
Caption: Systematic troubleshooting workflow for optimizing reaction yield.
Frequently Asked Questions (FAQs)
Q1: Can I perform these reactions without a glovebox? A: While a glovebox provides the most reliable inert environment, you can be successful without one by using good Schlenk line techniques. This involves thoroughly drying your glassware, using septa-sealed vessels, and purging the reaction mixture with an inert gas (argon or nitrogen) for at least 15-20 minutes before heating.[2]
Q2: My boronic acid is a few years old. Can I still use it? A: It is highly recommended to use fresh boronic acid. Over time, boronic acids can undergo dehydration to form cyclic boroxines or decomposition via protodeborylation, both of which reduce their effective concentration and can inhibit the reaction.[2] If you must use older stock, consider purifying it or running a small test reaction to gauge its activity.
Q3: Why is a polar aprotic solvent like DMF sometimes good and sometimes bad? A: The effect of a solvent is complex and not solely dependent on its polarity.[11] DMF is a polar, coordinating solvent. Its polarity can help stabilize charged intermediates in the catalytic cycle, accelerating steps like oxidative addition. However, its ability to coordinate to the palladium center can sometimes be detrimental, competing with ligands or substrates.[12] Furthermore, at high temperatures, it can act as a hydride donor, causing unwanted side reactions like debromination.[5] The suitability of DMF is therefore highly dependent on the specific reaction, catalyst system, and temperature.
Q4: For a Sonogashira coupling, is the copper co-catalyst always necessary? A: Not always. While the classic Sonogashira reaction uses a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, numerous "copper-free" protocols have been developed.[13] These methods often require a stronger amine base and can be advantageous for substrates that are sensitive to copper or to avoid the formation of Glaser homocoupling byproducts.[1]
Q5: What is a "precatalyst" and why should I use one? A: A precatalyst is a stable, air-tolerant palladium(II) complex that is designed to efficiently generate the active, but often unstable, palladium(0) species under the reaction conditions.[14] For example, palladacycle precatalysts are activated by the base in the reaction mixture. Using a precatalyst can lead to more reproducible results, lower catalyst loadings, and avoids the often-inefficient in situ reduction of simple Pd(II) salts like Pd(OAc)₂.
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Sherwood, J. R., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved January 27, 2026, from [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
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Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. Available from: [Link]
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García-Melchor, M., et al. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(19), 5465-5474. Available from: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Organic & Biomolecular Chemistry. Available from: [Link]
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Sonogashira Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
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Palladium-Catalyzed Reactions. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]
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Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 613-619. Available from: [Link]
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Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale. (2007). ResearchGate. Retrieved January 27, 2026, from [Link]
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Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. (2023). ChemRxiv. Retrieved January 27, 2026, from [Link]
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Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. (2021). USD RED. Retrieved January 27, 2026, from [Link]
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Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
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Vantourout, J. C., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 630-636. Available from: [Link]
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Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (2021). Polymers, 13(21), 3794. Available from: [Link]
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Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (2022). Nature Communications, 13, 111. Available from: [Link]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput screening of drug leads | Science in the Classroom [scienceintheclassroom.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Overcoming Catalyst Inhibition with 6-Bromo-8-methylquinoline Hydrochloride
Welcome to the technical support center for synthetic reactions involving 6-Bromo-8-methylquinoline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this valuable heterocyclic building block in their synthetic campaigns. We will explore the inherent challenges associated with this substrate, particularly catalyst inhibition in cross-coupling reactions, and provide robust, field-proven strategies to ensure successful and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides a foundational understanding of the challenges.
Q1: My palladium-catalyzed cross-coupling reaction with 6-Bromo-8-methylquinoline hydrochloride is failing or giving very low yields. What is the most likely cause?
A1: The primary culprit is almost certainly catalyst inhibition, also known as catalyst poisoning. The lone pair of electrons on the nitrogen atom of the quinoline ring can coordinate strongly to the palladium center. This interaction forms a stable, off-cycle complex that effectively removes the active catalyst from the reaction, halting or significantly slowing the desired transformation.[1][2][3]
Q2: How exactly does the quinoline nitrogen inhibit the catalyst?
A2: In a typical palladium cross-coupling cycle, the active Pd(0) species must coordinate with your aryl bromide (oxidative addition) and then with your coupling partner (transmetalation). The quinoline nitrogen acts as a competing ligand.[1][3] Because it is part of the substrate itself, its proximity and strong Lewis basicity allow it to bind to the palladium, creating an inactive palladacycle that is resistant to the subsequent steps required to turn over the catalytic cycle.
Q3: My starting material is the hydrochloride salt. How does this impact the reaction?
A3: The hydrochloride salt form is actually advantageous initially, as the protonated quinolinium nitrogen cannot act as a Lewis base and therefore cannot poison the catalyst. However, for the cross-coupling reaction to proceed, a base must be added to neutralize the salt and generate the free quinoline. This is a critical step: an insufficient amount of base will result in no reaction, while the choice of base is crucial for both activating the substrate and facilitating the catalytic cycle without causing unwanted side reactions.
Q4: What is the single most critical parameter to optimize for a successful coupling reaction with this substrate?
A4: Ligand selection. The choice of phosphine ligand or N-Heterocyclic Carbene (NHC) is paramount. The right ligand must bind to the palladium center more effectively than the quinoline nitrogen and/or provide sufficient steric bulk to physically block the quinoline from accessing the metal's coordination sphere.[1][4] Modern, bulky, and electron-rich biaryl phosphine ligands are often the key to success.
Section 2: The Mechanism of Inhibition: On-Cycle vs. Off-Cycle Pathways
To effectively troubleshoot, it is essential to understand the underlying mechanism. A standard Suzuki-Miyaura coupling cycle proceeds through oxidative addition, transmetalation, and reductive elimination. Catalyst inhibition by 6-Bromo-8-methylquinoline introduces a competing, non-productive "off-cycle" pathway.
Caption: The desired catalytic cycle versus the off-cycle catalyst inhibition pathway.
Section 3: Troubleshooting Guide: From Diagnosis to Solution
Use this guide to diagnose and resolve common experimental issues.
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Solutions & Rationale |
| INH-01 | No reaction or immediate stalling (<5% conversion). | Severe Catalyst Inhibition: The chosen ligand is not effective at preventing coordination of the quinoline nitrogen. | 1. Ligand Screening (Highest Priority): Switch to bulky, electron-rich biaryl phosphine ligands. These create a sterically hindered environment around the palladium, preventing substrate binding. See Table 1 for recommended ligands. 2. Use a Modern Precatalyst: Instead of generating Pd(0) in situ (e.g., from Pd(OAc)₂), use an air-stable, well-defined precatalyst like a Buchwald G3 or G4 palladacycle. These ensure efficient generation of the active L-Pd(0) species. |
| Ineffective Base / Stoichiometry: The HCl salt is not fully neutralized, or the base is unsuitable for the reaction. | 1. Check Base Equivalents: Ensure at least 2.5-3.0 equivalents of base are used to both neutralize the HCl salt and facilitate the catalytic cycle. 2. Base Screening: Switch to a stronger, non-nucleophilic base. K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for these challenging substrates.[5] | ||
| INH-02 | Reaction starts but stalls at low-to-moderate conversion (e.g., 20-60%). | Catalyst Decomposition / Insufficient Stability: The active catalyst is not stable enough under the reaction conditions, leading to the formation of inactive palladium black. | 1. Increase Ligand:Palladium Ratio: Increase the ratio from 1:1 to 1.2:1 or even 1.5:1. Excess ligand can help stabilize the catalytic species in solution.[6] 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[3] Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration. |
| Competing Side Reactions: For Suzuki couplings, protodeboronation of the boronic acid coupling partner can consume the reagent before it couples. | 1. Use Boronic Esters: Switch from the boronic acid to its corresponding pinacol ester (Bpin). Pinacol esters are more stable and less prone to protodeboronation.[6] 2. Ensure Rigorous Anhydrous Conditions: Use anhydrous solvents and reagents, and maintain a strict inert atmosphere (argon or nitrogen) to minimize water that can facilitate this side reaction.[1] | ||
| INH-03 | Formation of significant side products (e.g., boronic acid homocoupling). | Reaction Conditions Favoring Homocoupling: The presence of oxygen or suboptimal stoichiometry can promote the unwanted dimerization of the boronic acid. | 1. Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before heating. The "freeze-pump-thaw" method (3 cycles) is highly effective. A simple argon sparge for 15-20 minutes is a viable alternative.[7] 2. Adjust Stoichiometry: Use a slight excess of the boronic acid/ester (1.2-1.5 equivalents) but avoid a large excess, which can favor homocoupling. |
Table 1: Recommended Ligands for Screening
| Ligand Type | Example Ligands | Key Advantages |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | (Best Choice) Provide excellent steric bulk and electron-donating properties to stabilize the catalyst and prevent substrate inhibition.[4] |
| N-Heterocyclic Carbenes | IPr, SImes | Offer strong σ-donation and good steric bulk, providing an alternative to phosphine ligands. |
| Bidentate Phosphines | Xantphos, dppf | Can be effective in some cases by occupying two coordination sites, but may be less effective than bulky monodentate ligands for this specific substrate. |
Section 4: Protocol Showcase: A Validated Suzuki-Miyaura Coupling
This protocol provides a robust, validated starting point for coupling 6-Bromo-8-methylquinoline hydrochloride. It incorporates best practices to mitigate catalyst inhibition.
Caption: A validated experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-8-methylquinoline hydrochloride (1.0 equiv), the desired arylboronic acid pinacol ester (1.3 equiv), XPhos Pd G3 (0.02 equiv, 2 mol%), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere Setup: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate the atmosphere, then backfill with high-purity argon gas. Repeat this cycle a total of three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the required volume of degassed solvent (e.g., a 10:1 mixture of Dioxane:Water) via a syringe through the septum. The solvent should be thoroughly degassed by sparging with argon for at least 20 minutes prior to use.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (a starting point of 100 °C is recommended) and begin vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed or the reaction stalls.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding deionized water and dilute with an appropriate organic solvent like ethyl acetate (EtOAc).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Section 5: References
-
Driess, M., & Schafer, A. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC, NIH. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]
-
Daugulis, O., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC, NIH. [Link]
-
Enders, D., et al. (2011). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. [Link]
-
Sanna, V., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]
-
Kumpf, R. J., et al. (2017). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... SciSpace. [Link]
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. [Link]
-
Calo, V., et al. (2014). A heterogeneous and recoverable palladium catalyst to access the regioselective C–H alkenylation of quinoline N-oxides. Green Chemistry (RSC Publishing). [Link]
-
Nag, N., et al. (2015). Inhibition of Diolefin Hydrogenation by Quinoline. ResearchGate. [Link]
Sources
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- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
strategies to improve the solubility of 6-Bromo-8-methylquinoline hydrochloride for reactions
An in-depth guide to strategies for improving the solubility of 6-Bromo-8-methylquinoline hydrochloride for reactions.
Welcome to the technical support center for 6-Bromo-8-methylquinoline hydrochloride. This guide, structured in a question-and-answer format, is designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to address common solubility challenges and provide actionable strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of 6-Bromo-8-methylquinoline hydrochloride that influence its solubility?
A1: Understanding the physicochemical properties of 6-Bromo-8-methylquinoline hydrochloride is the first step in troubleshooting solubility issues. The molecule's structure contains several key features:
-
Quinoline Core: A heterocyclic aromatic system that can participate in π-π stacking interactions[1].
-
Bromo and Methyl Groups: These substituents add to the molecule's lipophilicity, generally favoring solubility in organic solvents.
-
Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, meaning the quinoline nitrogen is protonated. This ionic character significantly increases its polarity compared to the free base, making it more soluble in polar solvents and aqueous solutions, but often less soluble in non-polar organic solvents. Salt formation is a common and effective method for increasing the solubility of basic drugs[2][3].
The interplay between the lipophilic organic scaffold and the polar hydrochloride group is the primary determinant of its solubility profile.
Q2: I'm having trouble dissolving 6-Bromo-8-methylquinoline hydrochloride in my reaction solvent. What is the first thing I should check?
A2: The first step is to consider the nature of your solvent and the form of your starting material. Since you are using a hydrochloride salt, it will have limited solubility in many common non-polar or moderately polar aprotic solvents used in organic synthesis (e.g., Toluene, THF, Dichloromethane).
Start by asking:
-
Is my solvent appropriate for a salt? Polar aprotic solvents like DMF and DMSO, or polar protic solvents like methanol and ethanol, are generally better starting points for dissolving hydrochloride salts than non-polar solvents.
-
Is my reaction compatible with a more polar solvent system?
-
Does my reaction require the free base form of the quinoline? Many reactions, such as Suzuki couplings or other cross-coupling reactions, are performed under basic conditions. In these cases, the hydrochloride salt will be neutralized in situ to the more organic-soluble free base. The challenge then becomes ensuring the initial salt is sufficiently dispersed to react with the base.
Q3: My compound precipitates out of the solution during the reaction. What is causing this and how can I prevent it?
A3: This is a common issue when a reaction involves a change in the polarity of a reagent or the reaction medium. There are two likely causes:
-
Conversion to the Free Base: If your reaction mixture contains a base, it will neutralize the hydrochloride salt to form the free base of 6-Bromo-8-methylquinoline. The free base is significantly less polar and may be insoluble in the polar solvent you used to dissolve the initial salt.
-
Temperature Changes: If you initially heated the mixture to achieve dissolution, the compound may precipitate as the reaction cools or proceeds at a lower temperature[4].
Preventative Strategies:
-
Use a Co-solvent System: Employ a mixture of solvents. For instance, you might dissolve the hydrochloride salt in a minimal amount of DMF or DMSO and then dilute it with a less polar co-solvent like THF or toluene that is suitable for the subsequent reaction steps. This can help keep the resulting free base in solution.
-
Staggered Reagent Addition: If possible, add the base slowly to the suspension of the hydrochloride salt. This allows the free base to form gradually and react before it has a chance to precipitate out in large amounts.
-
Maintain Higher Temperature: If the reaction chemistry allows, maintaining a higher temperature throughout the process can keep all components dissolved[4].
Troubleshooting Guide: Enhancing Solubility
This section provides detailed strategies and protocols to overcome the most common solubility challenges encountered with 6-Bromo-8-methylquinoline hydrochloride.
Problem 1: The compound will not dissolve in the desired reaction solvent.
This is the most frequent challenge. The following workflow can be used to identify a suitable solvent system.
Caption: Troubleshooting workflow for solubility issues.
While specific quantitative data for 6-Bromo-8-methylquinoline hydrochloride is not widely published, we can infer a likely solubility profile based on its structure and data from similar quinoline derivatives[5][6].
| Solvent Class | Examples | Expected Solubility of HCl Salt | Expected Solubility of Free Base | Rationale & Comments |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High to Moderate | Moderate to High | The high polarity of these solvents can solvate the ionic hydrochloride salt. Acetonitrile may be less effective than DMF or DMSO. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Low | Can form hydrogen bonds, but may be less effective than polar aprotic solvents for complex organic salts. Recrystallization of hydrochloride salts is sometimes performed from isopropanol[7]. |
| Ethers | THF, 2-MeTHF, Dioxane, Diethyl Ether | Very Low | Moderate to High | Generally poor solvents for salts. The free base is expected to be much more soluble. |
| Hydrocarbons | Toluene, Hexanes, Heptane | Insoluble | Moderate to Low | Non-polar solvents are unable to overcome the crystal lattice energy of the salt. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | High | The free base is expected to be highly soluble. The salt form will have very limited solubility. |
Problem 2: The reaction requires the free base, but starting with the salt is more convenient. How do I manage the conversion?
A2: You have two main options: (1) Convert the salt to the free base before the reaction in a separate step, or (2) perform an in situ neutralization in the reaction vessel.
The equilibrium between the hydrochloride salt (protonated, more water-soluble) and the free base (neutral, more organic-soluble) is governed by the pH of the solution and the pKa of the quinoline nitrogen. The pKa of 8-methylquinoline is approximately 4.4-5.0[8][9]. The bromo-substituent will slightly alter this, but we can use this as a good estimate.
-
At pH < pKa: The protonated (salt) form dominates.
-
At pH > pKa: The neutral (free base) form dominates.
This relationship is crucial for controlling the solubility.
Caption: pH-dependent equilibrium of the hydrochloride salt.
This protocol describes a standard liquid-liquid extraction procedure to isolate the free base.
Materials:
-
6-Bromo-8-methylquinoline hydrochloride
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Dissolution: Dissolve the 6-Bromo-8-methylquinoline hydrochloride in a minimal amount of deionized water. If solubility is low, a polar co-solvent like methanol can be added sparingly.
-
Extraction Setup: Transfer the aqueous solution to a separatory funnel and add an equal volume of an organic solvent like DCM or ethyl acetate.
-
Basification: Slowly add a 1 M NaOH or saturated NaHCO₃ solution to the separatory funnel while gently swirling. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 8-9 to ensure complete deprotonation[10].
-
Expert Tip: NaHCO₃ is a weaker base and is often preferred to avoid potential side reactions that can occur with strong bases like NaOH.
-
-
Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Separation: Drain the organic layer (the bottom layer for DCM, the top for ethyl acetate) into a clean flask.
-
Re-extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction process (steps 4-5). Combine the organic extracts.
-
Washing: Wash the combined organic extracts with brine to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it sit for 10-15 minutes.
-
Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the 6-Bromo-8-methylquinoline free base, which can then be dissolved in the desired solvent for your reaction.
By following these structured approaches, researchers can effectively diagnose and solve solubility challenges, ensuring that 6-Bromo-8-methylquinoline hydrochloride is successfully incorporated into a wide range of chemical reactions.
References
-
O'kten, S., Tunoğlu, N., & Eroğlu, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 6-Bromo-8-methylquinoline. PubChem Compound Database. Retrieved from: [Link]
-
National Center for Biotechnology Information (n.d.). 8-Methylquinoline. PubChem Compound Database. Retrieved from: [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from: [Link]
- Google Patents. (n.d.). CN108290859A - The salt form of quinoline, crystal form and preparation method thereof and intermediate.
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Retrieved from: [Link]
- Google Patents. (n.d.). Method for removing salt from hydrochloride-1-amido glycolyurea.
-
Reddit. (2025). Reaction intermediate being poorly soluble - any workarounds?. Retrieved from: [Link]
-
Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. Retrieved from: [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. PubMed Central. Retrieved from: [Link]
-
Chad's Prep. (2022). 17.4 Solubility and Ksp | General Chemistry. YouTube. Retrieved from: [Link]
-
Fengchen Group Co., Ltd. (n.d.). 8-Methylquinoline. Retrieved from: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from: [Link]
-
Organic Chemistry: How to... (2022). Approach to Synthesis Problems. Retrieved from: [Link]
-
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from: [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4998. Retrieved from: [Link]
-
National Center for Biotechnology Information (n.d.). 8-Bromo-6-methylquinoline. PubChem Compound Database. Retrieved from: [Link]
-
National Center for Biotechnology Information (n.d.). 6-Bromo-8-chloroquinoline. PubChem Compound Database. Retrieved from: [Link]
Sources
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- 2. rjpdft.com [rjpdft.com]
- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 8-Methylquinoline | 611-32-5 [chemicalbook.com]
- 10. 8-BROMO-2-METHYL-QUINOLINE | 61047-43-6 [chemicalbook.com]
Navigating the Labyrinth: A Technical Support Guide to Purifying Polar Quinoline Derivatives
Welcome to the technical support center dedicated to the intricate world of polar quinoline derivative purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these polar heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your purification workflows effectively.
The inherent basicity of the quinoline nitrogen, coupled with the presence of polar functional groups, often leads to frustrating purification outcomes. Issues such as poor retention in reversed-phase chromatography, significant peak tailing, and on-column degradation are all too common. This guide will serve as your comprehensive resource to tackle these challenges head-on, ensuring you obtain your target compounds with the desired purity and yield.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the specific problems you may be facing during your purification process.
Issue 1: My polar quinoline derivative shows little to no retention on a C18 column and elutes in the void volume.
-
Question: How can I increase the retention of my highly polar quinoline derivative in reversed-phase HPLC?
-
Answer: This is a classic challenge with polar analytes in reversed-phase chromatography, as they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.[1] Here are several strategies to enhance retention, moving from simple adjustments to more advanced techniques:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the water content. Modern C18 columns are often designed to be stable in highly aqueous conditions.[1]
-
Employ a More Polar Stationary Phase: Consider switching to a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can offer different selectivity and improved retention for polar compounds.[1]
-
Utilize Ion-Pairing Chromatography: For ionizable quinoline derivatives, adding an ion-pairing reagent to the mobile phase can dramatically increase retention.[1] These reagents, such as trifluoroacetic acid (TFA) for acidic compounds or an alkyl sulfonic acid for basic compounds, form a neutral ion-pair with your charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[1][2]
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and is an excellent alternative to reversed-phase HPLC.[1] In HILIC, a polar stationary phase (like bare silica or a bonded polar phase) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[3][4]
-
Issue 2: I'm observing significant peak tailing for my basic quinoline derivative.
-
Question: What causes peak tailing for my basic quinoline compound, and how can I achieve symmetrical peaks?
-
Answer: Peak tailing for basic compounds is most often caused by secondary interactions between the basic analyte and acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[5][6][7] These interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in a tailed peak.[6] Here’s how to mitigate this:
-
Mobile Phase pH Adjustment: For basic quinolines, operating at a low pH (e.g., pH 2.5-4) protonates the quinoline nitrogen. This protonated amine is less likely to interact with the acidic silanol groups.[8]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can "mask" the active silanol sites, preventing your analyte from interacting with them and thereby improving peak shape.[8]
-
Employ a Highly Deactivated, End-Capped Column: Modern HPLC columns often feature advanced end-capping, where the residual silanol groups are chemically modified to be less active. Using such a column can significantly reduce peak tailing.
-
Consider HILIC: As mentioned before, HILIC can provide a different retention mechanism that may result in better peak shapes for polar basic compounds.[1]
-
Issue 3: My polar quinoline derivative appears to be degrading on the silica gel during flash chromatography.
-
Question: How can I purify my acid-sensitive quinoline derivative using flash chromatography without causing decomposition?
-
Answer: The acidic nature of standard silica gel can indeed lead to the degradation of sensitive compounds. Here are several approaches to circumvent this issue:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating the packed column. This is typically done by flushing the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[9][10][11]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (which is available in neutral, basic, or acidic forms) is a common alternative. Bonded silica phases like diol or amino columns can also be used for normal-phase chromatography of polar compounds.[12]
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography using a C18-functionalized silica is an excellent option to avoid the acidity of bare silica.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel polar quinoline derivative?
A1: A good starting point is to use Thin Layer Chromatography (TLC) to scout for appropriate conditions.[1] For normal-phase chromatography, screen a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). For reversed-phase, C18 TLC plates can be used with various ratios of acetonitrile/water or methanol/water. The ideal solvent system for flash chromatography will give your target compound an Rf value of approximately 0.2-0.4.[1]
Q2: How do I choose between normal-phase and reversed-phase chromatography for my polar quinoline derivative?
A2: The choice depends on the overall polarity of your molecule. If your quinoline derivative is highly polar and water-soluble, it may not retain well on a reversed-phase column, making normal-phase or HILIC a better choice.[13] Conversely, if your molecule has significant nonpolar character in addition to its polar groups, reversed-phase chromatography might be suitable.
Q3: Can I use supercritical fluid chromatography (SFC) for purifying polar quinoline derivatives?
A3: Yes, SFC is a powerful technique for the purification of a wide range of compounds, including polar molecules.[14][15][16] It uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol.[15] SFC can offer faster separations and reduced solvent consumption compared to HPLC.[14]
Q4: My polar quinoline derivative has poor solubility in common chromatography solvents. What can I do?
A4: Solubility issues can be a major hurdle. For normal-phase chromatography, you might need to use a stronger, more polar solvent system to dissolve your sample, and then load it onto the column. If solubility is very low, you can pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and then dry-load this onto your column. For reversed-phase, ensure your sample is dissolved in a solvent that is compatible with the mobile phase, often the initial mobile phase composition itself.
Experimental Protocols
Here are detailed, step-by-step methodologies for key purification techniques tailored for polar quinoline derivatives.
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol is designed to minimize on-column degradation of acid-sensitive compounds.
-
Solvent System Selection: Use TLC to identify a suitable solvent system that provides good separation and an Rf of ~0.2-0.4 for your target compound.[1]
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[1]
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[1]
-
-
Sample Loading: Dissolve your crude sample in a minimal amount of the initial elution solvent and load it onto the column.
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
Protocol 2: HILIC Purification of a Highly Polar Quinoline Derivative
This protocol is ideal for compounds that are not retained in reversed-phase chromatography.
-
Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).[1]
-
Mobile Phase Preparation:
-
Column Conditioning and Equilibration:
-
Sample Injection: Dissolve the sample in the initial mobile phase conditions (or a solvent mixture with a high organic content) to ensure good peak shape.[4]
-
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[1]
Data Presentation
To aid in the selection of a suitable purification strategy, the following table summarizes the applicability of different chromatographic techniques for polar quinoline derivatives.
| Purification Technique | Stationary Phase | Mobile Phase | Best Suited For | Key Advantages | Potential Challenges |
| Normal-Phase Chromatography | Silica, Alumina, Diol, Amino | Non-polar organic solvents (e.g., Hexane/EtOAc, DCM/MeOH) | Moderately polar, acid-stable quinolines | Good for separating isomers, cost-effective for large scale | Potential for compound degradation on acidic silica, poor solubility of highly polar compounds |
| Reversed-Phase Chromatography | C18, C8, Phenyl-Hexyl | Polar solvents (e.g., Acetonitrile/Water, Methanol/Water) | Polar quinolines with some hydrophobic character | Wide applicability, excellent for purity analysis | Poor retention of very polar compounds, peak tailing of basic compounds |
| HILIC | Bare Silica, Amide, Cyano | High organic content with a small amount of aqueous buffer | Highly polar, water-soluble quinolines | Excellent retention of very polar compounds | Longer equilibration times, sensitive to mobile phase composition |
| Ion-Pairing Chromatography | C18, C8 | Standard reversed-phase solvents with an ion-pairing reagent | Ionizable polar quinolines | Significantly enhances retention of charged analytes | Can be incompatible with mass spectrometry, long column equilibration times |
| SFC | Various normal-phase and chiral columns | Supercritical CO2 with a polar co-solvent (e.g., Methanol) | A wide range of polarities, including chiral quinolines | Fast separations, reduced organic solvent consumption | Requires specialized equipment |
Visualization of Workflows
To further clarify the decision-making process, the following diagrams illustrate key experimental workflows.
Caption: Decision tree for selecting the appropriate purification method.
Caption: Troubleshooting workflow for peak tailing of basic quinoline derivatives.
References
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
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Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
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PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]
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Biocompare. (2023, May 18). Chromatography Column Selection Guide. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
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Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
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PubMed Central. (n.d.). Comparative analysis of the effects of different purification methods on the yield and purity of cow milk extracellular vesicles. Retrieved from [Link]
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Novartis. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]
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ZEOCHEM. (n.d.). Purification of APIs. Retrieved from [Link]
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MDPI. (n.d.). Ion-Pair Reversed-Phase Liquid Chromatography Method for Analysis of mRNA Poly(A) Tail Heterogeneity. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
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LCGC International. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
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Cole-Parmer. (2023, August 1). How to Select the Optimal Chromatography Column. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]
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Reddit. (2015, May 13). Deactivating Silica Gel with Triethylamine. Retrieved from [Link]
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ACS Publications. (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]
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Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
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ResearchGate. (2019, March 28). Deactivation of silica gel? Retrieved from [Link]
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EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
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Nest Group. (n.d.). A PRACTICAL GUIDE TO HILIC. Retrieved from [Link]
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Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
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Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
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ScienceDirect. (2025, August 5). Chromatographic silanol activity test procedures: The quest for a universal test. Retrieved from [Link]
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IT Medical Team. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]
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ResearchGate. (2025, August 5). Physical origin of peak tailing on C-18-bonded silica in reversed-phase liquid chromatography. Retrieved from [Link]
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Separation Science. (2023, December 8). Silica Purity #2 – Silanols. Retrieved from [Link]
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Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl-. Retrieved from [Link]
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Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]
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Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]
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Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]
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Semantic Scholar. (1997, August 29). The silanol group and its role in liquid chromatography. Retrieved from [Link]
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ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
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LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
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Sustainable Food Technology (RSC Publishing). (n.d.). Comparison of extraction methods to obtain high-purity protein concentrate from green microalgae Nannochloropsis oceanica. Retrieved from [Link]
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LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
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REACH Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
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EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]
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Waters. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Retrieved from [Link]
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Validation & Comparative
spectroscopic analysis (NMR, IR, MS) of 6-Bromo-8-methylquinoline hydrochloride derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the spectroscopic properties of 6-bromo-8-methylquinoline and its hydrochloride derivative, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding the distinct spectral signatures of the free base and its salt, researchers can unambiguously identify and characterize these molecules, a critical step in the drug discovery and development pipeline.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a bromine atom and a methyl group at the 6- and 8-positions, respectively, imparts unique physicochemical properties that can influence biological activity. Furthermore, the formation of a hydrochloride salt can significantly alter solubility and bioavailability, making a thorough understanding of its spectroscopic characteristics essential.
Molecular Structures
To visually represent the molecules at the heart of this guide, their chemical structures are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy provides unparalleled insight into the molecular framework of organic compounds.[2] For 6-bromo-8-methylquinoline and its hydrochloride salt, both ¹H and ¹³C NMR are indispensable for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of 6-bromo-8-methylquinoline is expected to display distinct signals in the aromatic and aliphatic regions. The formation of the hydrochloride salt will induce significant changes in the chemical shifts of the protons, particularly those on the pyridine ring, due to the protonation of the nitrogen atom.[3]
Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 6-Bromo-8-methylquinoline (Predicted) | 6-Bromo-8-methylquinoline HCl (Predicted) | Rationale for Shift Change |
| H2 | ~8.8 | ~9.2 | Deshielding due to proximity to the protonated nitrogen. |
| H3 | ~7.4 | ~7.8 | Moderate deshielding effect from the positive charge on nitrogen. |
| H4 | ~8.0 | ~8.4 | Significant deshielding due to proximity to the protonated nitrogen. |
| H5 | ~7.8 | ~8.0 | Minor deshielding from the overall electron-withdrawing effect of the protonated ring. |
| H7 | ~7.9 | ~8.1 | Minor deshielding. |
| -CH₃ | ~2.6 | ~2.8 | Slight deshielding due to the change in the electronic environment of the quinoline ring. |
Note: These are predicted values based on known data for similar quinoline derivatives. Actual experimental values may vary.[4]
The protonation of the quinoline nitrogen in the hydrochloride salt leads to a general downfield shift of the aromatic protons, with the most pronounced effect on the protons closest to the nitrogen (H2 and H4). This is a direct consequence of the increased electron-withdrawing nature of the protonated pyridine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. The chemical shifts of the carbon atoms in 6-bromo-8-methylquinoline will also be affected by protonation.
Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 6-Bromo-8-methylquinoline (Predicted) | 6-Bromo-8-methylquinoline HCl (Predicted) | Rationale for Shift Change |
| C2 | ~150 | ~155 | Deshielding due to proximity to the protonated nitrogen. |
| C3 | ~122 | ~125 | Moderate deshielding. |
| C4 | ~136 | ~140 | Significant deshielding. |
| C4a | ~128 | ~130 | Minor deshielding. |
| C5 | ~129 | ~131 | Minor deshielding. |
| C6 | ~120 (C-Br) | ~122 | The carbon bearing the bromine will be influenced by both the halogen and the ring's electronic state. |
| C7 | ~130 | ~132 | Minor deshielding. |
| C8 | ~135 (C-CH₃) | ~137 | The carbon bearing the methyl group will show a slight downfield shift. |
| C8a | ~148 | ~150 | Deshielding due to proximity to the protonated nitrogen. |
| -CH₃ | ~18 | ~20 | Slight deshielding. |
Note: These are predicted values. Experimental verification is necessary.
Infrared (IR) Spectroscopy: Vibrational Analysis
IR spectroscopy is a powerful tool for identifying functional groups within a molecule.[5] The IR spectra of 6-bromo-8-methylquinoline and its hydrochloride salt will exhibit characteristic absorption bands corresponding to the vibrations of their chemical bonds.
Key Predicted IR Absorption Bands (cm⁻¹)
| Functional Group/Vibration | 6-Bromo-8-methylquinoline (Predicted) | 6-Bromo-8-methylquinoline HCl (Predicted) | Rationale for Change |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Largely unchanged. |
| Aliphatic C-H Stretch (-CH₃) | 2980-2850 | 2980-2850 | Largely unchanged. |
| N⁺-H Stretch | - | 2700-2400 (broad) | Appearance of a broad, strong band characteristic of a tertiary amine salt.[6][7] |
| C=N and C=C Ring Stretching | 1600-1450 | 1620-1470 | Shifts to higher wavenumbers upon protonation due to increased bond order and ring strain. |
| C-Br Stretch | 650-550 | 650-550 | Largely unaffected by salt formation. |
The most significant difference in the IR spectra will be the appearance of a broad and strong absorption band in the 2700-2400 cm⁻¹ region for the hydrochloride salt, which is characteristic of the N⁺-H stretching vibration in a tertiary amine salt.[6][7] This provides a clear diagnostic feature to distinguish the salt from the free base.
Mass Spectrometry (MS): Fragmentation and Isotopic Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.[8]
Predicted Mass Spectrometry Data
| Parameter | 6-Bromo-8-methylquinoline | 6-Bromo-8-methylquinoline HCl |
| Molecular Formula | C₁₀H₈BrN | C₁₀H₉BrClN |
| Molecular Weight | 221.08 g/mol | 257.54 g/mol |
| Expected M⁺ Peak (m/z) | 221/223 (approx. 1:1 ratio) | The intact salt is not typically observed. The spectrum will show the free base. |
| Key Fragmentation Pathways | Loss of Br, loss of HCN, loss of CH₃ | Same as the free base after loss of HCl. |
A key feature in the mass spectrum of 6-bromo-8-methylquinoline will be the presence of a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the characteristic isotopic signature of a bromine atom.[9] The hydrochloride salt will likely not show a molecular ion corresponding to the intact salt in a standard electron ionization (EI) mass spectrum. Instead, it will likely lose HCl to generate the spectrum of the free base, 6-bromo-8-methylquinoline.
Proposed Fragmentation Pathway
The fragmentation of 6-bromo-8-methylquinoline is expected to proceed through several key pathways.
Caption: Proposed key fragmentation pathways for 6-bromo-8-methylquinoline in mass spectrometry.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Conclusion
The spectroscopic analysis of 6-bromo-8-methylquinoline and its hydrochloride salt reveals distinct and complementary information that is crucial for their unambiguous identification and characterization. The key differentiating features are the downfield shifts of the pyridine ring protons in the ¹H NMR spectrum, the appearance of a broad N⁺-H stretch in the IR spectrum of the hydrochloride salt, and the characteristic isotopic pattern of bromine in the mass spectrum of the free base. This guide provides a comprehensive framework for researchers working with these and similar quinoline derivatives, ensuring the scientific integrity and accuracy of their findings.
References
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
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RSC Publishing. Fluorescence enhancement of quinolines by protonation. [Link]
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PMC - NIH. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. [Link]
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Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]
-
PubChem. 6-Bromo-8-methylquinoline. [Link]
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National Institute of Standards and Technology. Quinoline - the NIST WebBook. [Link]
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ResearchGate. The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). [Link]
-
SpectraBase. 8-Methylquinoline. [Link]
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Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
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MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. [Link]
-
Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]
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ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. [Link]
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OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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YouTube. Mass Spectrometry Fragmentation Part 1. [Link]
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Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
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comparative study of 6-Bromo-8-methylquinoline hydrochloride and 8-bromo-6-methylquinoline in synthesis
An In-Depth Comparative Guide to the Synthesis of 6-Bromo-8-methylquinoline and 8-bromo-6-methylquinoline
Abstract
In the realm of medicinal chemistry and materials science, substituted quinolines are privileged scaffolds due to their wide-ranging biological activities and versatile chemical properties. The precise placement of substituents on the quinoline core is critical, as it profoundly influences the molecule's steric and electronic characteristics, thereby dictating its synthetic accessibility and potential applications. This guide presents a detailed comparative study of two constitutional isomers: 6-Bromo-8-methylquinoline and 8-bromo-6-methylquinoline. We will dissect their respective synthetic pathways, grounded in classical name reactions, and provide a rationale for methodological choices. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust comparative analysis to guide synthetic strategy and decision-making.
Introduction: The Strategic Importance of Isomeric Purity
The quinoline framework is a cornerstone in the development of therapeutics, with applications ranging from antimalarial to anticancer agents.[1] The introduction of a bromine atom provides a crucial handle for post-synthetic modification via cross-coupling reactions, while a methyl group allows for fine-tuning of lipophilicity and steric interactions. However, the isomeric relationship between compounds like 6-Bromo-8-methylquinoline and 8-bromo-6-methylquinoline underscores a fundamental challenge in organic synthesis: regioselectivity. The distinct positioning of the bromo and methyl groups leads to different chemical reactivities, biological targets, and physical properties. Therefore, mastering their selective synthesis is not merely an academic exercise but a prerequisite for their effective application in drug discovery programs.[2][3]
Synthetic Pathways: A Regiochemical Dichotomy
The synthesis of these isomers is a classic illustration of how the choice of starting materials dictates the final product structure. The venerable Skraup and Combes syntheses provide reliable, albeit mechanistically distinct, routes to these targets.
Synthesis of 6-Bromo-8-methylquinoline via Skraup Synthesis
The Skraup synthesis, discovered in 1880, is a powerful method for constructing the quinoline core from an aniline and glycerol.[4][5] The reaction is characterized by its harsh conditions—strong acid, high temperatures, and an oxidizing agent—but remains a go-to method for many substitution patterns.
Core Rationale: To achieve the 6-bromo-8-methyl substitution pattern, the synthesis must begin with an aniline that already contains these substituents in the correct relative positions. The clear choice is 4-bromo-2-methylaniline. The Skraup reaction cyclizes across the amino group and an adjacent unsubstituted carbon, fixing the regiochemistry.
Experimental Protocol: A Modified Skraup Reaction
-
Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid (120 mL) to a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel. Cool the flask in an ice bath.
-
Addition of Reactants: Slowly add 4-bromo-2-methylaniline (50 g, 0.269 mol) to the stirred, cooled sulfuric acid. Once dissolved, add glycerol (75 g, 0.815 mol) dropwise, maintaining the internal temperature below 30°C.
-
Initiation and Oxidation: Add an oxidizing agent, such as sodium m-nitrobenzenesulfonate (45 g), to the mixture. Heat the reaction mixture cautiously. The reaction is highly exothermic and will become vigorous. Be prepared to remove the heat source.
-
Reaction Completion: Once the initial exotherm subsides, heat the mixture at 140-150°C for 3-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Allow the mixture to cool to below 100°C and carefully pour it onto 1 kg of crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8. This will precipitate the crude product.
-
Purification: The crude solid is collected by filtration. Purification is typically achieved by steam distillation, followed by recrystallization from ethanol/water to yield 6-Bromo-8-methylquinoline as a solid.
Mechanistic Workflow: The reaction proceeds through the acid-catalyzed dehydration of glycerol to the highly reactive acrolein. The aniline then undergoes a Michael addition, followed by cyclization and, finally, oxidation to yield the aromatic quinoline ring.
Caption: Workflow for the Skraup synthesis of 6-Bromo-8-methylquinoline.
Synthesis of 8-bromo-6-methylquinoline via Combes Synthesis
The Combes synthesis provides an alternative, often milder, route to quinolines by reacting an aniline with a β-diketone under acidic conditions.[4][6][7] This method is particularly useful for producing different substitution patterns not easily accessible through the Skraup reaction.
Core Rationale: To generate the 8-bromo-6-methyl isomer, the starting aniline must be 2-bromo-4-methylaniline. The reaction with a symmetric β-diketone like acetylacetone (2,4-pentanedione) followed by acid-catalyzed cyclization yields the desired product with high regioselectivity.
Experimental Protocol: The Combes Quinoline Synthesis
-
Reactant Mixing: In a round-bottom flask, combine 2-bromo-4-methylaniline (10 g, 53.7 mmol) and acetylacetone (6.5 g, 64.5 mmol).
-
Catalysis: Slowly add polyphosphoric acid (PPA) or concentrated sulfuric acid (30 mL) to the mixture while stirring and cooling in an ice bath.
-
Reaction: Heat the reaction mixture to 120-130°C for 2-3 hours. Monitor the reaction's progress using TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 500 g of crushed ice and water.
-
Neutralization: Stir the slurry and neutralize it by the slow addition of a saturated sodium carbonate solution or ammonium hydroxide until the pH reaches 8-9.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 8-bromo-6-methylquinoline.
Mechanistic Workflow: The synthesis is initiated by the formation of a Schiff base (or more accurately, an enamine) between the aniline and one of the carbonyls of the β-diketone. An acid-catalyzed intramolecular electrophilic attack on the aniline ring, followed by a dehydration step, yields the final aromatic quinoline.
Caption: Workflow for the Combes synthesis of 8-bromo-6-methylquinoline.
Head-to-Head Comparison of Synthetic Routes
The choice of synthetic method is governed by the target molecule's structure, with scalability, safety, and purification also being critical factors.
| Parameter | Skraup Synthesis (for 6-Br-8-MeQ) | Combes Synthesis (for 8-Br-6-MeQ) |
| Starting Aniline | 4-Bromo-2-methylaniline | 2-Bromo-4-methylaniline |
| Key Reagent | Glycerol | β-Diketone (e.g., Acetylacetone) |
| Reaction Conditions | Harsh: conc. H₂SO₄, >140°C, strong oxidant | Milder: Catalytic acid, ~130°C |
| Safety Concerns | Highly exothermic, potential for runaway reaction | Less exothermic, more controllable |
| Work-up | Neutralization of large acid volume, steam distillation | Standard acid-base work-up and extraction |
| Purification | Recrystallization is often sufficient | Column chromatography is typically required |
| Versatility | Primarily for quinolines unsubstituted on the pyridine ring | Allows for substitution on the pyridine ring (e.g., 2,4-dimethyl) |
Physicochemical and Spectroscopic Data
The isomeric products, while having the same molecular formula and weight, are distinct compounds with unique physical and spectroscopic properties.
| Property | 6-Bromo-8-methylquinoline[8] | 8-bromo-6-methylquinoline[9] |
| Molecular Formula | C₁₀H₈BrN | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol | 222.08 g/mol |
| CAS Number | 178396-31-1 | 84839-95-2 |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
| Key ¹H NMR Signals | Signals for protons at C2, C3, C4, C5, and C7 | Signals for protons at C2, C3, C4, C5, and C7 |
| Key Mass Spec (EI) | M⁺ peaks at m/z 221 & 223 (approx. 1:1 ratio) | M⁺ peaks at m/z 221 & 223 (approx. 1:1 ratio) |
Note: Specific NMR chemical shifts are highly dependent on the solvent and instrument. The most telling feature in the mass spectrum for both compounds is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), resulting in two molecular ion peaks of nearly equal intensity separated by 2 Da.
Comparative Reactivity in Synthetic Applications
The position of the bromine atom is the single most important factor determining the utility of these isomers as synthetic intermediates.[10][11]
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A Senior Application Scientist's Guide to In Vitro Cytotoxicity Profiling of Novel 6-Bromo-8-methylquinoline Hydrochloride Analogs
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutic agents, particularly in oncology.[1][2][3][4] The introduction of halogenated and alkylated quinoline derivatives, such as the emerging class of 6-Bromo-8-methylquinoline hydrochloride analogs, necessitates a robust and multi-faceted approach to preclinical safety and efficacy assessment. A critical initial step in this process is the comprehensive in vitro evaluation of cytotoxicity.
This guide provides an in-depth comparison of key in vitro cytotoxicity assays, offering a framework for researchers, scientists, and drug development professionals to effectively characterize the cytotoxic potential of novel 6-Bromo-8-methylquinoline hydrochloride analogs. We will delve into the mechanistic underpinnings of each assay, provide detailed, field-tested protocols, and present a comparative analysis of hypothetical data to guide experimental design and interpretation.
The Rationale for a Multi-Assay Approach
No single cytotoxicity assay can provide a complete picture of a compound's effect on cell health. A scientifically rigorous assessment relies on a battery of tests that probe different cellular vulnerabilities. This multi-assay strategy allows for the elucidation of the potential mechanism of cell death, distinguishing between cytostatic (inhibiting proliferation) and cytotoxic (directly killing cells) effects, and identifying off-target toxicities. For a novel chemical series like 6-Bromo-8-methylquinoline hydrochloride analogs, this comprehensive profiling is paramount for making informed decisions in the lead optimization process.
Comparative Analysis of Key Cytotoxicity Assays
Here, we compare three widely adopted and mechanistically distinct in vitro cytotoxicity assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity, which in turn is often used as a proxy for cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[5][7] The amount of formazan produced is proportional to the number of metabolically active cells.[6]
Causality Behind Experimental Choices: The MTT assay is often the first-line screening tool due to its high-throughput nature and sensitivity. It provides a rapid assessment of a compound's overall impact on cell health. However, it's crucial to recognize that a decrease in MTT reduction can indicate either cell death or a reduction in metabolic activity without cell death (cytostatic effect). Therefore, results from the MTT assay should always be corroborated with assays that measure different cytotoxicity markers.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]
-
Compound Treatment: Prepare serial dilutions of the 6-Bromo-8-methylquinoline hydrochloride analogs in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8] Include vehicle-only controls (e.g., DMSO concentration matched to the highest compound concentration).[9]
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an isopropanol-HCl solution) to each well to dissolve the formazan crystals.[5][10]
-
Absorbance Measurement: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.[7][10] Measure the absorbance at 570 nm using a microplate reader.[5][6]
Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] LDH is a stable cytoplasmic enzyme that is rapidly released upon plasma membrane rupture, a hallmark of necrosis or late-stage apoptosis.[11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which then drives a colorimetric or fluorometric reaction.[11][13]
Causality Behind Experimental Choices: This assay is a direct measure of cell lysis and provides complementary information to the MTT assay. A positive LDH result strongly indicates that the compound is causing cell death through membrane damage. It is particularly useful for distinguishing between cytotoxic and cytostatic effects.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a fresh 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.[14]
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 20-30 minutes), protected from light.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength as specified by the assay kit.
-
Maximum LDH Release Control: To determine the maximum LDH release, a set of untreated control wells should be lysed with a lysis buffer provided in the kit.[13]
Caspase-Glo® 3/7 Assay: A Specific Indicator of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method for detecting the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[15][16] The assay reagent contains a proluminescent caspase-3/7 substrate; when cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity.[15][17]
Causality Behind Experimental Choices: This assay provides mechanistic insight into how a compound might be inducing cell death. A positive result in the Caspase-Glo® 3/7 assay suggests that the 6-Bromo-8-methylquinoline hydrochloride analogs may be activating the apoptotic signaling cascade. This is a crucial piece of information for understanding the compound's mode of action.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is advisable to use opaque-walled plates to minimize background luminescence.[18]
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent directly to each well in a 1:1 volume ratio with the culture medium.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the in vitro cytotoxicity assessment of novel compounds.
Hypothetical Data Presentation and Interpretation
To illustrate the comparative power of this multi-assay approach, we present hypothetical data for three novel 6-Bromo-8-methylquinoline hydrochloride analogs (BQM-1, BQM-2, and BQM-3) and a standard chemotherapeutic agent, Doxorubicin, against a human breast cancer cell line (MCF-7) and a non-cancerous human cell line (HEK293).
Table 1: IC50 Values (µM) of 6-Bromo-8-methylquinoline Hydrochloride Analogs after 48h Treatment
| Compound | MTT Assay (MCF-7) | LDH Assay (MCF-7) | Caspase-Glo® 3/7 Assay (MCF-7) | MTT Assay (HEK293) |
| BQM-1 | 5.2 ± 0.4 | > 50 | 4.8 ± 0.6 | 25.8 ± 2.1 |
| BQM-2 | 12.5 ± 1.1 | 15.1 ± 1.8 | > 50 | 45.3 ± 3.9 |
| BQM-3 | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.7 ± 0.1 | 1.5 ± 0.3 |
| Doxorubicin | 0.5 ± 0.05 | 0.7 ± 0.1 | 0.4 ± 0.06 | 0.9 ± 0.1 |
Interpretation of Hypothetical Data:
-
BQM-1: This analog shows potent inhibition of metabolic activity in MCF-7 cells (low MTT IC50), coupled with strong induction of apoptosis (low Caspase-Glo® 3/7 IC50). The lack of significant LDH release suggests that the primary mode of cell death is apoptosis, with minimal necrotic effects at the tested concentrations. Importantly, BQM-1 displays a degree of selectivity for the cancer cell line over the non-cancerous cell line.
-
BQM-2: This analog demonstrates moderate cytotoxicity in the MTT assay, which correlates with a similar IC50 value in the LDH assay. The lack of caspase-3/7 activation suggests that BQM-2 may induce cell death primarily through necrosis or other non-apoptotic pathways.
-
BQM-3: This analog exhibits high potency across all assays, similar to the positive control, Doxorubicin. However, its high toxicity in the non-cancerous HEK293 cell line indicates a lack of selectivity and a potentially narrow therapeutic window.
Visualizing Potential Mechanisms of Action
Caption: Relationship between potential cytotoxic outcomes and the corresponding in vitro assays.
Troubleshooting and Best Practices
-
Compound Solubility: Ensure complete solubility of the quinoline analogs in the culture medium to avoid precipitation, which can interfere with optical measurements.[9] A preliminary solubility test is highly recommended.
-
Solvent Effects: Keep the final concentration of solvents like DMSO to a minimum (typically <0.5%) to prevent solvent-induced cytotoxicity.[9]
-
Cell Density: Optimize cell seeding density to ensure that cells are in the logarithmic growth phase during the experiment.[9]
-
Controls are Key: Always include untreated controls, vehicle controls, and a positive control (a compound with a known cytotoxic effect).[18]
-
Plate Edge Effects: Be mindful of the "edge effect" in 96-well plates, where wells on the periphery may experience more evaporation. Consider not using the outer wells for experimental samples.[18]
By employing a carefully selected and rigorously executed panel of in vitro cytotoxicity assays, researchers can build a comprehensive and nuanced understanding of the biological effects of novel 6-Bromo-8-methylquinoline hydrochloride analogs. This foundational knowledge is indispensable for guiding the subsequent stages of drug development and ultimately identifying promising new therapeutic candidates.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized Quinoline Derivatives
Introduction: The Criticality of Purity in Quinoline-Based Drug Development
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide spectrum of therapeutic activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The synthetic pathways to these valuable compounds, while versatile, can often introduce a variety of impurities, such as unreacted starting materials, intermediates, by-products, and degradation products.[2][3] The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, the development and validation of robust analytical methods for the accurate assessment of purity is not merely a quality control measure but a fundamental requirement for regulatory approval and ensuring patient safety.[4]
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and reproducibility for the separation and quantification of the main component from its related substances.[5][6] This guide provides a comprehensive comparison of various HPLC strategies for the purity assessment of synthesized quinoline derivatives, drawing upon established methodologies and field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors. We will delve into the causality behind experimental choices, present comparative data to guide method development, and provide a self-validating protocol grounded in authoritative standards.
Understanding the Analyte: Potential Impurities in Quinoline Synthesis
A logical approach to developing a purity-indicating HPLC method begins with understanding the potential impurities that may be present in the sample. These can be broadly categorized as:
-
Process-Related Impurities: Arising from the synthetic route employed. Common quinoline syntheses like the Skraup, Doebner-von Miller, Combes, and Friedlander reactions each have characteristic potential by-products.[3][7] For instance, in the Skraup synthesis, which involves the reaction of anilines with glycerol, potential impurities could include unreacted aniline, residual oxidizing agents (e.g., nitrobenzene), and isomers formed from substituted anilines.[2][8]
-
Degradation Products: Resulting from the instability of the quinoline derivative under specific conditions such as exposure to light, heat, humidity, or oxidative stress.[9][10] Forced degradation studies are essential to identify these potential degradants and ensure the analytical method can separate them from the main peak.
A thorough understanding of the synthetic pathway and the chemical nature of the target quinoline derivative is paramount in anticipating the types of impurities that the HPLC method must be able to resolve.
Comparative Analysis of HPLC Methods for Achiral Purity
The workhorse of pharmaceutical purity analysis is Reversed-Phase HPLC (RP-HPLC). The choice of stationary phase (column) and mobile phase composition is critical for achieving the desired separation. Below, we compare common RP-HPLC approaches for quinoline derivatives.
The Influence of the Stationary Phase
The selection of the column is the most critical parameter in achieving separation. While the C18 (octadecylsilyl) column is the most common starting point, the unique properties of quinoline derivatives—heterocyclic, aromatic, and often basic—mean that alternative stationary phases can offer superior performance.
dot
Caption: Column selection logic for quinoline derivatives.
Table 1: Comparative Performance of Different Stationary Phases for Quinoline Purity Analysis
| Parameter | Method 1 (Standard RP-HPLC) | Method 2 (Alternative RP-HPLC) | Method 3 (Mixed-Mode HPLC) |
| Column | C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) | Phenyl (e.g., Waters XBridge Phenyl, 4.6 x 150 mm, 3.5 µm) | Mixed-Mode Cation-Exchange (e.g., Primesep 100) |
| Primary Interaction | Hydrophobic interactions | π-π interactions with the aromatic quinoline ring | Ionic interactions with the basic quinoline nitrogen, plus hydrophobic interactions |
| Advantages | - Broad applicability- Good retention for non-polar to moderately polar compounds- Extensive literature available | - Alternative selectivity for aromatic compounds- Can resolve impurities that co-elute on C18[11] | - Significantly better retention for basic quinolines- Improved peak shape (reduced tailing)[12] |
| Considerations | - Potential for peak tailing with basic quinoline compounds due to interaction with residual silanols- May require mobile phase additives (e.g., TFA, formic acid) to improve peak shape | - May show different elution orders compared to C18, which can be beneficial for impurity profiling | - Mobile phase selection is critical (requires an acidic buffer)- May have lower efficiency than traditional RP columns |
| Typical Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile | Water/Acetonitrile with a sulfuric or phosphoric acid buffer[12] |
This table is a synthesized representation based on findings from multiple sources.[11][12]
Expertise in Practice: The basic nitrogen atom in the quinoline ring is prone to interacting with acidic residual silanols on the surface of silica-based stationary phases, leading to peak tailing. While modern, end-capped C18 columns mitigate this, a phenyl-based column can offer a different selectivity due to π-π interactions, potentially resolving closely related aromatic impurities.[11] For highly basic or polar quinoline derivatives that are poorly retained on traditional RP phases, a mixed-mode column incorporating cation-exchange functionalities can provide superior retention and peak symmetry.[12]
Chiral Separations: Assessing Enantiomeric Purity
Many quinoline-based drugs are chiral, and their enantiomers can exhibit significantly different pharmacological and toxicological profiles.[13] Regulatory agencies often require the quantification of the undesired enantiomer as a chiral impurity.[14] Chiral HPLC, using a Chiral Stationary Phase (CSP), is the most effective technique for this purpose.[15]
Table 2: Comparison of Chiral Stationary Phases (CSPs) for Quinoline Derivatives
| Parameter | Method A (Polysaccharide-based) | Method B (Pirkle-type) |
| CSP Example | Chiralpak IG-3 (amylose derivative) | (S,S)-Whelk-O1 (π-electron acceptor/π-electron donor) |
| Chiral Selector | Immobilized amylose tris(3,5-dimethylphenylcarbamate) | 3,5-Dinitrobenzoylphenylglycine |
| Primary Interaction | Inclusion complexing, hydrogen bonding, dipole-dipole interactions[16] | π-π interactions, hydrogen bonding, dipole stacking |
| Advantages | - Broad enantioselectivity for a wide range of compounds- Robust and can be used with a variety of mobile phases | - Rational design allows for predictable separations based on analyte structure- Excellent for compounds with aromatic rings and hydrogen-bonding sites |
| Typical Mobile Phase | Methanol/Ammonium acetate buffer[14] | Hexane/Isopropanol/Ethanol (Normal Phase) |
| Example Application | Separation of Mefloquine enantiomers[14] | Separation of various aromatic amides and esters |
This table is a synthesized representation based on findings from multiple sources.[14][16]
dot
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A Comparative Guide to the Antiproliferative Activity of Quinoline Derivatives and Standard Chemotherapeutic Agents
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents what medicinal chemists refer to as a "privileged scaffold." This is due to its recurring presence in a multitude of compounds with diverse and potent biological activities. In the realm of oncology, the quinoline moiety is a cornerstone in the design of novel therapeutic agents.[1] Its rigid, planar structure allows for effective intercalation with DNA, while its nitrogen atom and various substitution points provide a versatile platform for interacting with a wide array of enzymatic targets.[2][3]
This guide provides a comparative analysis of the antiproliferative activity of select quinoline derivatives against established standard-of-care chemotherapy drugs. We will delve into the mechanistic underpinnings of their action, present head-to-head experimental data, and provide a detailed, field-tested protocol for assessing antiproliferative efficacy in a laboratory setting.
Mechanisms of Antiproliferative Action: A Diverse Portfolio
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, distinguishing them from one another and from standard chemotherapies. This versatility is a key driver of their continued investigation.[3]
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based agents function as DNA intercalators, inserting themselves between base pairs and disrupting DNA replication and transcription.[3] This often leads to the inhibition of topoisomerase enzymes (I and II), which are critical for resolving DNA supercoiling during replication. By stabilizing the topoisomerase-DNA cleavage complex, these compounds introduce permanent DNA strand breaks, triggering apoptosis.[1]
-
Kinase Inhibition: A significant number of modern targeted therapies are kinase inhibitors, and quinoline derivatives are prominent in this class. They are frequently designed to target the ATP-binding site of key kinases involved in cancer cell signaling, such as:
-
Epidermal Growth Factor Receptor (EGFR): Overactive EGFR signaling is a hallmark of many cancers. Certain quinoline compounds can block this pathway, halting downstream signals for proliferation and survival.[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, some derivatives can cut off a tumor's blood supply, a process known as anti-angiogenesis.[4]
-
MEK Inhibition: The Ras-Raf-MEK-ERK pathway is a central signaling cascade controlling cell growth. Novel quinoline derivatives have been specifically developed as potent MEK inhibitors.[2]
-
-
Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some quinoline derivatives can interfere with the dynamics of tubulin polymerization or depolymerization, leading to mitotic arrest and cell death.[1][2]
-
Induction of Apoptosis and Cell Cycle Arrest: Ultimately, most effective anticancer agents induce programmed cell death (apoptosis). Quinoline derivatives achieve this through various means, including the generation of reactive oxygen species (ROS) and the disruption of the cell cycle, often causing arrest at the G2/M phase, which prevents cells from entering mitosis.[5]
A simplified representation of a common kinase signaling pathway targeted by quinoline derivatives is shown below.
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- 3. ijmphs.com [ijmphs.com]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Measuring the Lipophilicity of Novel Quinoline Compounds Using RP-HPLC
Introduction: The Pivotal Role of Lipophilicity in Modern Drug Discovery
In the intricate dance of drug discovery and development, a molecule's physicochemical properties are as crucial as its biological activity. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a drug's fate within the body.[1][2][3] It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][][5] An optimal level of lipophilicity is essential for a drug to effectively traverse cellular membranes and reach its target, while excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity.[2]
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. As researchers continue to explore novel quinoline derivatives, the ability to rapidly and accurately assess their lipophilicity is paramount. While the traditional "shake-flask" method for determining the octanol-water partition coefficient (log P) is considered the gold standard, it is often hampered by being time-consuming and requiring substantial amounts of pure compound.[6][7]
This guide provides an in-depth exploration of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as a superior alternative for the high-throughput determination of lipophilicity, with a specific focus on novel quinoline compounds. We will delve into the theoretical underpinnings, present a robust experimental protocol, and compare its performance against other methods, equipping you with the knowledge to implement this powerful technique in your laboratory.
Theoretical Framework: Unraveling Lipophilicity with RP-HPLC
RP-HPLC has emerged as the most widely used indirect method for experimentally determining lipophilicity, and its standard procedure for measuring log P is officially recommended by the Organisation for Economic Co-operation and Development (OECD).[8][9] The principle is elegant in its simplicity: the retention time of a compound on a non-polar stationary phase is proportional to its lipophilicity.
From Retention Time to Lipophilicity: The Key Equations
The journey from a chromatogram to a lipophilicity value is paved with a few key calculations:
-
Retention Factor (k): This is a measure of the time a compound spends in the stationary phase relative to the mobile phase. It is calculated using the following equation:
-
log k = log((t_r - t_0) / t_0) [8]
-
Where:
-
t_r is the retention time of the analyte.
-
t_0 is the dead time (the retention time of an unretained compound).
-
-
-
-
The Snyder–Soczewinski Equation: To obtain a more robust measure of lipophilicity that is independent of the mobile phase composition, we extrapolate the retention factor to a purely aqueous mobile phase (log k_w). This is achieved using the Snyder–Soczewinski equation by performing a series of isocratic runs with varying concentrations of the organic modifier:
-
log k = log k_w - Sφ [8]
-
Where:
-
log k_w is the extrapolated retention factor in 100% water.
-
S is a constant.
-
φ is the volume fraction of the organic modifier.
-
-
-
-
The Calibration Curve: A linear relationship exists between the log P values of a series of known reference compounds and their experimentally determined log k or log k_w values. This relationship forms the basis of our measurement:
-
log P = a × log k_w + b [8]
-
Where a and b are the slope and intercept of the calibration curve, respectively.
-
-
By running the novel quinoline compounds under the same conditions as the reference standards, their log P values can be accurately determined from the established calibration curve.[6]
Special Considerations for Quinoline Compounds
Quinoline and its derivatives are nitrogen-containing heterocyclic compounds, which introduces a layer of complexity. The basic nitrogen atom can become protonated depending on the pH of the mobile phase. This ionization significantly alters the compound's polarity and, consequently, its retention behavior. Therefore, careful control of the mobile phase pH using a suitable buffer is critical to ensure reproducible and meaningful results.[8][10] Furthermore, residual silanol groups on silica-based stationary phases can lead to undesirable secondary interactions with these basic compounds, causing peak tailing and affecting the accuracy of the measurement.[8][9] The use of end-capped columns or polymer-based stationary phases is highly recommended to mitigate these effects.[8]
A Robust Experimental Protocol for Lipophilicity Determination of Quinoline Compounds
This protocol is designed to be a self-validating system, incorporating best practices to ensure the accuracy and reproducibility of your results.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD) is suitable.
-
Column: A high-quality, end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[10]
-
Reference Standards: A set of at least five reference compounds with well-established log P values spanning the expected range of your novel quinoline compounds. Alkylphenones or alkylbenzenes are common choices.
-
Solvents and Reagents: HPLC-grade methanol or acetonitrile, and high-purity water (Milli-Q or equivalent). A suitable buffer, such as phosphate or acetate, to maintain a constant pH.
Step-by-Step Experimental Workflow
-
Preparation of Mobile Phases:
-
Prepare a series of mobile phases with varying compositions of organic modifier (e.g., methanol) and aqueous buffer. For example, 50%, 60%, 70%, and 80% methanol in a 20 mM phosphate buffer at a constant pH (e.g., pH 7.4).
-
Rationale: Running the analysis at multiple organic modifier concentrations allows for the extrapolation to log k_w, providing a more accurate measure of lipophilicity.[8] The buffer is crucial for maintaining a consistent ionization state of the quinoline compounds.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare stock solutions of the reference standards and your novel quinoline compounds in the mobile phase. A typical concentration is in the range of 30-50 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[10]
-
Injection Volume: 10 µL.
-
Detection Wavelength: A wavelength where all compounds exhibit reasonable absorbance, for instance, 254 nm, or use a DAD to monitor multiple wavelengths.
-
-
Data Acquisition:
-
Data Analysis:
-
Determine the dead time (t_0) by injecting an unretained compound like potassium iodide or uracil.[10]
-
Calculate the log k for each compound at each mobile phase composition.
-
For each compound, plot log k versus the volume fraction of the organic modifier (φ).
-
Perform a linear regression to determine the y-intercept, which corresponds to log k_w.
-
Create a calibration curve by plotting the known log P values of the reference standards against their calculated log k_w values.
-
From the equation of the calibration curve, calculate the log P of your novel quinoline compounds using their experimentally determined log k_w values.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for lipophilicity determination using RP-HPLC.
Data Presentation and Interpretation
The results of your analysis should be presented in a clear and concise manner. A well-structured table is ideal for summarizing the key data points.
Table 1: Experimental Data for Lipophilicity Determination of Novel Quinoline Compounds
| Compound | log k (50% MeOH) | log k (60% MeOH) | log k (70% MeOH) | log k_w (extrapolated) | Literature log P (for standards) | Determined log P |
| Reference Standards | ||||||
| Standard A | 0.85 | 0.65 | 0.45 | 1.25 | 2.15 | - |
| Standard B | 1.10 | 0.88 | 0.66 | 1.54 | 2.89 | - |
| Standard C | 1.35 | 1.10 | 0.85 | 1.85 | 3.67 | - |
| Standard D | 1.60 | 1.32 | 1.04 | 2.16 | 4.45 | - |
| Novel Quinoline Compounds | ||||||
| NQC-001 | 1.20 | 0.95 | 0.70 | 1.69 | - | 3.25 |
| NQC-002 | 1.45 | 1.18 | 0.91 | 1.99 | - | 4.01 |
| NQC-003 | 1.05 | 0.82 | 0.59 | 1.49 | - | 2.80 |
This is example data for illustrative purposes.
The "Determined log P" values for the novel quinoline compounds are calculated from the calibration curve generated using the reference standards. The high correlation coefficient (R²) of the calibration curve is a key indicator of a robust and reliable method.
Comparison with Alternative Methods
While RP-HPLC offers a compelling balance of speed, accuracy, and resource efficiency, it is important to understand its position relative to other common methods for lipophilicity determination.
Table 2: Comparison of Lipophilicity Measurement Methods
| Feature | RP-HPLC | Shake-Flask (log P) | Computational (in silico) |
| Principle | Chromatographic retention | Partitioning between octanol and water | Algorithmic prediction based on structure |
| Speed | High-throughput, rapid analysis[6] | Low-throughput, time-consuming | Very high-throughput, instantaneous |
| Sample Requirement | Small sample volume, low purity needed[6] | Larger sample volume, high purity required | No physical sample needed |
| Accuracy | Good, typically within ±1 log unit of shake-flask value[8] | "Gold standard," high accuracy | Varies, can be less accurate than experimental methods |
| Measurement Range | Broad, can be extended to log P > 6[6] | Limited, typically -2 < log P < 4 | Very broad |
| Key Advantage | Excellent balance of speed, accuracy, and automation | Direct measurement of partitioning | Ideal for virtual screening of large libraries |
| Key Limitation | Indirect measurement | Not suitable for unstable compounds or high-throughput screening | Predictive accuracy depends on the algorithm and training set |
The Synergy of Methods
The most effective drug discovery programs often employ a tiered approach to lipophilicity assessment. Computational methods can be used to rapidly screen vast virtual libraries, followed by high-throughput RP-HPLC for promising hits. The shake-flask method can then be reserved for the definitive characterization of a small number of lead candidates.
Conclusion
The measurement of lipophilicity is an indispensable component of modern drug discovery. For researchers working with novel quinoline compounds, RP-HPLC offers a robust, efficient, and accurate method for this critical characterization. Its advantages in terms of speed, sample economy, and amenability to automation make it an ideal choice for the iterative design-make-test-analyze cycles that drive medicinal chemistry programs. By understanding the theoretical principles and implementing a well-designed experimental protocol, scientists can confidently generate high-quality lipophilicity data to guide the optimization of their quinoline-based drug candidates, ultimately increasing the probability of success in the clinic.
References
-
MDPI. (n.d.). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]
-
Musiol, R., et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Kempińska, D., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry, 113, 54-73. [Link]
-
MDPI. (n.d.). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]
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Valko, K. (2007, February 28). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Chromatography Online. [Link]
-
PubMed. (2022, December 22). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed. [Link]
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- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
MDPI. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. MDPI. [Link]
-
AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
-
PubMed. (n.d.). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. PubMed. [Link]
-
ResearchGate. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). A High-Throughput Method for Lipophilicity Measurement. NIH. [Link]
-
National Institutes of Health. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. NIH. [Link]
-
Taylor & Francis Online. (n.d.). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Taylor & Francis Online. [Link]
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ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]
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- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-8-methylquinoline hydrochloride
This guide provides essential safety and handling protocols for 6-Bromo-8-methylquinoline hydrochloride, tailored for researchers and drug development professionals. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and data integrity. The information herein is synthesized from safety data sheets of structurally related compounds and established chemical safety practices, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this particular salt.
Immediate Safety Briefing: Hazard Identification and Assessment
Understanding the potential hazards of 6-Bromo-8-methylquinoline hydrochloride is the foundation of safe handling. Based on data from analogous compounds such as 6-Bromoquinoline and 8-Methylquinoline, the primary hazards are identified as follows[1][2][3]:
-
Serious Eye Irritation: Causes serious eye irritation[1][2][3].
-
Respiratory Irritation: May cause respiratory irritation[1][2][3].
-
Harmful if Swallowed: Quinolines as a class can be toxic if ingested[4][5][6].
Given these hazards, a thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE are critical to prevent exposure. The following table outlines the recommended PPE for handling 6-Bromo-8-methylquinoline hydrochloride in various laboratory settings.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloving recommended)[7] - Laboratory Coat (long-sleeved, with tight cuffs)[7] - Safety Goggles with side shields or a Face Shield[7] - N95-rated Respirator (if not handled in a certified chemical fume hood)[8] |
| Solution Preparation and Handling | - Disposable Nitrile Gloves (double-gloving recommended)[7] - Laboratory Coat (long-sleeved, with tight cuffs)[7] - Safety Goggles with side shields or a Face Shield[7] |
| Spill Cleanup | - Chemical-resistant Nitrile Gloves (double-gloving recommended)[7] - Chemical-resistant Gown or Coveralls[7] - Safety Goggles and a Face Shield[7] - N95-rated Respirator[8] - Disposable Shoe Covers[7] |
Rationale for PPE Selection:
-
Gloves: Double-gloving with nitrile gloves provides an extra layer of protection against potential permeation. It is crucial to change gloves immediately if they become contaminated[9].
-
Eye Protection: Safety goggles are the minimum requirement to protect against splashes. A face shield offers broader protection for the entire face, especially during larger-scale operations or when there is a significant splash risk[7].
-
Lab Coat: A long-sleeved lab coat with elastic or tight-fitting cuffs prevents skin exposure on the arms[7].
-
Respiratory Protection: An N95-rated respirator is recommended when handling the solid compound outside of a fume hood to prevent inhalation of airborne particles[8].
Safe Handling and Operational Plan
Adherence to a strict operational plan is paramount for minimizing risk.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing, aliquoting, and solution preparation of 6-Bromo-8-methylquinoline hydrochloride should be performed in a certified chemical fume hood to minimize inhalation exposure[10].
-
Ventilation: Ensure the laboratory has adequate general ventilation[2].
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.
-
Donning PPE: Put on a lab coat, followed by safety goggles and a face shield. Don the first pair of gloves, then the second pair, ensuring the outer glove covers the cuff of the lab coat. If required, don an N95 respirator.
-
Handling the Compound:
-
Carefully open the container within the fume hood.
-
Use a spatula or other appropriate tool to weigh the desired amount of the solid compound onto weighing paper or into a suitable container.
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Close the primary container tightly after use.
-
-
Post-Handling:
-
Clean any contaminated surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a neutral detergent.
-
Remove the outer pair of gloves and dispose of them in the designated chemical waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water[11].
-
Emergency Procedures: Spill and Exposure Management
Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.
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- 2. chemos.de [chemos.de]
- 3. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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- 9. pppmag.com [pppmag.com]
- 10. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
